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  • Product: (2S)-2-Amino-2-cyclopentylacetic acid;hydrochloride
  • CAS: 1535224-34-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride

Introduction (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride, a non-proteinogenic amino acid, represents a unique chemical entity with significant potential in synthetic chemistry and drug development. As a derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2S)-2-Amino-2-cyclopentylacetic acid hydrochloride, a non-proteinogenic amino acid, represents a unique chemical entity with significant potential in synthetic chemistry and drug development. As a derivative of glycine bearing a cyclopentyl moiety on its α-carbon, its structure imparts distinct conformational constraints and lipophilicity compared to its linear aliphatic counterparts. The hydrochloride salt form is typically employed to enhance solubility and stability. For researchers, scientists, and drug development professionals, a comprehensive understanding of its physicochemical properties is not merely academic; it is a critical prerequisite for its effective application, from designing synthetic routes to developing stable and bioavailable pharmaceutical formulations.

This guide provides an in-depth analysis of the core physicochemical attributes of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride. Moving beyond a simple data sheet, this document elucidates the causality behind experimental choices and presents validated protocols for its characterization. The methodologies described are designed to be self-validating, ensuring that researchers can confidently assess the quality, stability, and performance of this compound.

Identity and Molecular Structure

The foundational step in characterizing any chemical substance is to confirm its identity and understand its molecular structure. (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride is the salt formed between the chiral amino acid and hydrochloric acid.

Key Structural Features:

  • Chiral Center: The presence of a stereocenter at the α-carbon (S-configuration) is crucial for its interaction with biological systems, which are inherently chiral.

  • Cyclopentyl Group: This bulky, non-polar ring introduces lipophilicity and steric hindrance, influencing solubility, crystal packing, and binding interactions.

  • Amino Acid Backbone: The carboxyl and amino groups dictate the zwitterionic potential, pH-dependent solubility, and reactivity.

  • Hydrochloride Salt: The salt form protonates the amino group, disrupting the zwitterionic character in the solid state and generally leading to higher aqueous solubility compared to the free base.[1]

IdentifierValue
IUPAC Name (2S)-2-amino-2-cyclopentylacetic acid;hydrochloride[2]
CAS Number 1535224-34-0[2]
PubChem CID 68591025[2]
Molecular Formula C₇H₁₄ClNO₂[2]
Molecular Weight 179.64 g/mol [2]
Synonyms L-Cyclopentylglycine hydrochloride[2]

Core Physicochemical Properties

A quantitative understanding of the core physicochemical properties is essential for any application, particularly in drug development where these parameters govern formulation and bioavailability.

PropertyValue / Expected BehaviorSignificance
Appearance White to off-white crystalline solid.Provides a first-pass check on identity and purity.
Solubility Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and poorly soluble in non-polar organic solvents (e.g., hexane, toluene).Critical for designing solution-based reactions, purification methods, and pharmaceutical formulations.
Melting Point To be determined experimentally.An important indicator of purity and can be used to distinguish between different polymorphic forms.
Dissociation Constant (pKa) Expected to have two pKa values: ~2-3 for the carboxylic acid and ~9-10 for the protonated amino group.Determines the ionization state at a given pH, which profoundly impacts solubility, lipophilicity, and biological absorption.
Solubility Profile: Experimental Determination

Rationale: The solubility of an active pharmaceutical ingredient (API) is a master variable influencing its dissolution rate and, consequently, its bioavailability. The shake-flask method is the gold-standard technique for determining thermodynamic solubility, providing a fundamental parameter for pre-formulation assessment.

Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation: Add an excess amount of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride to a known volume of purified water (or a relevant buffer system) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe, and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

  • Quantification: Accurately dilute the filtered supernatant with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC protocol described in Section 4.

  • Reporting: Express the solubility in units of mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Dissociation Constant (pKa): Experimental Determination

Rationale: The pKa values define the pH ranges in which the amino and carboxyl groups are ionized. This information is vital for predicting solubility in buffered solutions, designing salt forms, and understanding pH-dependent absorption across biological membranes. Potentiometric titration is a robust and direct method for pKa determination.

Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a defined volume of CO₂-free deionized water.

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and a precision burette.

  • Acidification: First, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.5) to ensure both functional groups are fully protonated.

  • Titration with Base: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first inflection point represents the titration of the carboxylic acid, and the second represents the titration of the protonated amino group. Specialized software can be used to calculate the pKa values from the first derivative of the titration curve.

Solid-State Characterization

The solid-state properties of a compound are as important as its solution properties, dictating its stability, manufacturability, and dissolution behavior. For a crystalline material, a thorough investigation of its thermal properties, hygroscopicity, and potential for polymorphism is mandatory.

Figure 1: Comprehensive Solid-State Characterization Workflow A Bulk Material B Powder X-Ray Diffraction (PXRD) (Crystalline/Amorphous ID) A->B Initial Phase ID C Differential Scanning Calorimetry (DSC) (Melting Point, Phase Transitions) A->C Thermal Behavior E Dynamic Vapor Sorption (DVS) (Hygroscopicity Profile) A->E Water Uptake F Polymorphic Screen (Crystallization from various solvents) A->F Investigate Stability D Thermogravimetric Analysis (TGA) (Solvation State) C->D Correlate Mass Loss G Characterize New Forms F->G If new forms appear G->B Structure ID G->C Thermal Profile

Figure 1: Comprehensive Solid-State Characterization Workflow
Melting Point and Thermal Behavior by DSC

Rationale: Differential Scanning Calorimetry (DSC) provides a thermal fingerprint of the material. A sharp endotherm is characteristic of a pure crystalline substance's melting point. The presence of multiple thermal events can indicate impurities, polymorphism, or decomposition.

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen purge. A typical temperature range would be from ambient to a point beyond the melt (e.g., 25 °C to 250 °C).

  • Data Analysis: The melting point is determined as the onset or peak of the melting endotherm. The enthalpy of fusion (J/g) can also be calculated from the peak area, providing information on the crystal lattice energy.

Hygroscopicity by DVS

Rationale: Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical stability parameter. Water uptake can lead to physical changes (e.g., deliquescence, polymorphic transformation) and chemical degradation. Dynamic Vapor Sorption (DVS) provides a precise, quantitative measure of this behavior.

Protocol: DVS Analysis

  • Sample Preparation: Place a known mass (e.g., 10 mg) of the sample onto the DVS microbalance.

  • Drying: Dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable weight is achieved.

  • Sorption/Desorption Isotherm: Subject the sample to a pre-defined humidity program, typically stepping from 0% to 90% RH and back down to 0% RH in 10% increments. The instrument records the mass change at each RH step once equilibrium is reached.

  • Data Analysis: Plot the change in mass (%) versus RH. The resulting isotherm is used to classify the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, etc.) according to established pharmacopeial standards.

Polymorphism Assessment

Rationale: Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[3] Different polymorphs can have different solubilities, stabilities, and melting points, making polymorphic screening a non-negotiable step in drug development.[4]

Protocol: Basic Polymorphic Screen

  • Solvent Selection: Choose a diverse set of solvents with varying polarities and hydrogen bonding capabilities (e.g., water, methanol, acetonitrile, ethyl acetate, toluene).

  • Crystallization Methods: For each solvent, attempt crystallization by several methods:

    • Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution at ambient temperature.

    • Cooling Crystallization: Cool a hot, saturated solution to a lower temperature.

    • Anti-Solvent Addition: Add a poor solvent (an "anti-solvent") to a solution of the compound to induce precipitation.

  • Solid Characterization: Harvest the resulting solids and analyze each one using PXRD and DSC as described above. Different PXRD patterns or DSC thermograms indicate the discovery of new polymorphic forms.

Analytical Methodologies for Quality Control

Robust analytical methods are required to confirm the identity, purity, and strength (assay) of the compound.

Figure 2: Analytical Workflow for Quality Control A Test Sample B Identity Confirmation A->B E Purity & Assay A->E C FTIR Spectroscopy B->C D Mass Spectrometry B->D G Results Evaluation C->G D->G F RP-HPLC-UV/DAD E->F F->G H Pass/Fail Decision G->H

Figure 2: Analytical Workflow for Quality Control
Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-Phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis, providing excellent resolution for separating the main compound from process-related impurities and degradation products. As (2S)-2-Amino-2-cyclopentylacetic acid lacks a strong native chromophore, UV detection requires pre-column derivatization to attach a UV-active moiety. The use of o-phthalaldehyde (OPA) for the primary amino group is a rapid and reliable method.[5]

Protocol: RP-HPLC with OPA Derivatization

  • Instrumentation: Agilent 1200 RRLC system or equivalent with a Diode Array Detector (DAD) and an autosampler capable of automated derivatization.[6]

  • Column: Agilent ZORBAX Eclipse Plus C18 (e.g., 4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Aqueous buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program:

    • 0-10 min: 10% to 70% B

    • 10-12 min: 70% to 10% B

    • 12-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 338 nm (for OPA derivatives).[5]

  • Derivatization (Automated in Autosampler):

    • Mix sample with Borate buffer.

    • Add OPA reagent (containing a thiol like 3-mercaptopropionic acid).

    • Allow to react for 1-2 minutes at room temperature.

    • Inject immediately.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines. Purity is determined by the area percent of all peaks, while the assay is calculated against a certified reference standard.

Conclusion

The physicochemical properties of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride are a direct consequence of its unique molecular architecture. Its hydrochloride salt form suggests good aqueous solubility, while the cyclopentyl ring imparts lipophilicity that is distinct from simple amino acids. A thorough characterization, encompassing solubility, pKa, thermal behavior, hygroscopicity, and potential polymorphism, is not an optional exercise but a fundamental necessity for its successful application in research and development. The protocols and workflows outlined in this guide provide a robust framework for obtaining reliable and comprehensive data, empowering scientists to make informed decisions in synthesis, formulation, and analytical development.

References

  • PubChem. (2S)-2-amino-2-cyclopentylaceticacidhydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (2S)-2-amino-2-cyclopentylacetic acid. National Center for Biotechnology Information. [Link]

  • American Elements. (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride. American Elements. [Link]

  • PubChemLite. 2-amino-2-cyclopentylacetic acid (C7H13NO2). Université du Luxembourg. [Link]

  • NIH. (2S)-2-amino-2-cyclopentylacetic acid | C7H13NO2 | CID 10374564 - PubChem. National Institutes of Health. [Link]

  • Agilent Technologies. Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization Application. Agilent Technologies. [Link]

  • G.M.V.D.L. Ferreira, et al. (2018). Amino Acids in the Development of Prodrugs. MDPI. [Link]

  • Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Technologies. [Link]

  • Y. Nozaki & C. Tanford. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry. [Link]

  • P. Venkatesh & S.N. Pandeya. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research. [Link]

  • S. Long, et al. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design. [Link]

  • T.E. Needham, Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. [Link]

  • NextSDS. (1R,2S)-2-AMINO-CYCLOOCTANECARBOXYLIC ACID HYDROCHLORIDE — Chemical Substance Information. NextSDS. [Link]

  • P. Szymański, et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI. [Link]

  • T. Mancilla, et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC. [Link]

  • ACS, Organic Division. pKa Data Compiled by R. Williams. [Link]

  • EPFL. pKa Data Compiled by R. Williams. [Link]

  • NIH. 2-Amino-2-cyclopentylacetic acid | C7H13NO2 | CID 224366 - PubChem. National Institutes of Health. [Link]

  • NIST. Amino acetic acid hydrochloride. National Institute of Standards and Technology. [Link]

  • Ataman Kimya. 2-Aminoacetic acid (Glycine). Ataman Kimya. [Link]

  • H. Yui. (2022). Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses. National Yang Ming Chiao Tung University Academic Hub. [Link]

  • A.B. Károlyi, et al. (2023). Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin. MDPI. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride

Abstract (2S)-2-Amino-2-cyclopentylacetic acid, also known as L-Cyclopentylglycine, is a non-proteinogenic amino acid (NPAA) of significant interest in medicinal chemistry and drug development. Its incorporation into pep...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2S)-2-Amino-2-cyclopentylacetic acid, also known as L-Cyclopentylglycine, is a non-proteinogenic amino acid (NPAA) of significant interest in medicinal chemistry and drug development. Its incorporation into peptide-based therapeutics has been shown to enhance metabolic stability, potency, and permeability.[1][2][3] The hydrochloride salt form is often preferred for its improved solubility and stability, making it a key intermediate in pharmaceutical synthesis. A thorough understanding of its three-dimensional structure at the atomic level is paramount for rational drug design, polymorphism screening, and ensuring the quality and performance of active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride. As the crystal structure for this specific compound has not been publicly deposited, this document outlines the entire workflow, from synthesis and crystallization to single-crystal X-ray diffraction, structure solution, refinement, and detailed structural interpretation. This guide is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but the expert rationale behind critical experimental choices.

Introduction: The Significance of (2S)-2-Amino-2-cyclopentylacetic acid in Drug Discovery

Non-proteinogenic amino acids (NPAAs) are powerful tools in the development of peptide-based drug candidates.[1][2][3] Unlike their 22 proteinogenic counterparts, NPAAs offer a vast chemical diversity that can be leveraged to overcome the inherent limitations of natural peptides, such as poor stability in biological systems.[1][3] The incorporation of NPAAs can fundamentally alter the pharmacokinetic and pharmacodynamic properties of a peptide, leading to improved stability against proteolytic degradation, enhanced binding affinity, and better cell permeability.[1][4]

(2S)-2-Amino-2-cyclopentylacetic acid is a notable example of an NPAA. Its bulky, hydrophobic cyclopentyl side chain can introduce conformational constraints into a peptide backbone, leading to more stable and selective therapeutic agents. Understanding the precise three-dimensional arrangement of this molecule in its solid state is crucial for several reasons:

  • Conformational Analysis: The crystal structure reveals the preferred conformation of the cyclopentyl ring and the relative orientation of the amino and carboxylic acid groups. This information is invaluable for computational modeling and designing peptidomimetics with optimal receptor binding.

  • Intermolecular Interactions: A detailed analysis of the hydrogen bonding network and other intermolecular forces provides insight into the crystal packing and the physicochemical properties of the solid form, such as melting point, solubility, and dissolution rate.

  • Polymorphism and Solid-State Stability: The crystallization process can yield different crystal forms (polymorphs) with distinct properties. A definitive crystal structure analysis is the gold standard for identifying and characterizing these forms, which is a critical aspect of pharmaceutical development and regulatory approval.

This guide, therefore, presents an integrated approach to elucidating the crystal structure of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride, providing a robust framework for its solid-state characterization.

Part 1: Synthesis and Crystallization

The first critical phase in crystal structure analysis is the preparation of high-quality single crystals. This begins with the synthesis of the parent amino acid, followed by its conversion to the hydrochloride salt and subsequent crystallization.

Asymmetric Synthesis of (2S)-2-Amino-2-cyclopentylacetic acid

An efficient method for the asymmetric synthesis of L-cyclopentylglycine involves the diastereoselective alkylation of a chiral glycine enolate equivalent. One such established method utilizes a morpholinone-based chiral auxiliary.[5]

Protocol for Synthesis:

  • Alkylation: The enolate is generated from benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate using a suitable base (e.g., lithium bis(trimethylsilyl)amide) at low temperature (-78 °C). This enolate is then reacted with cyclopentyl iodide. The bulky chiral auxiliary directs the attack of the electrophile, leading to the preferential formation of the (2R,3S,5S)-diastereomer.[5] The choice of a low temperature is critical to maintain kinetic control and maximize diastereoselectivity.

  • Purification of the Intermediate: The resulting N-acyl-amino acid derivative is purified by crystallization, which selectively isolates the desired diastereomer in high purity.[5]

  • Deprotection: The chiral auxiliary and the benzyl ester are removed simultaneously via catalytic hydrogenolysis over a palladium catalyst (e.g., PdCl2 or Pd/C).[5] This step yields the free amino acid, (2S)-2-Amino-2-cyclopentylacetic acid.

Formation of the Hydrochloride Salt

The free amino acid is converted to its hydrochloride salt to enhance its aqueous solubility and stability, which is often beneficial for crystallization.

Protocol for Salt Formation:

  • Dissolve the synthesized (2S)-2-Amino-2-cyclopentylacetic acid in a minimal amount of a suitable alcohol, such as methanol or ethanol.

  • Add a stoichiometric amount of concentrated hydrochloric acid (e.g., 37% aqueous HCl) or a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane) to the amino acid solution.[6] Using a slight excess of HCl can ensure complete conversion to the salt.[6]

  • The hydrochloride salt will typically precipitate from the solution. The product can be isolated by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any excess HCl, and dried under vacuum.

Crystallization of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride

The goal of crystallization is to grow single crystals of sufficient size and quality for X-ray diffraction analysis (typically > 0.1 mm in all dimensions). Slow, controlled crystal growth is key.

Recommended Crystallization Protocol (Slow Evaporation):

  • Solvent Selection: Prepare a saturated solution of the hydrochloride salt at room temperature or slightly elevated temperature (e.g., 40-60 °C).[6] A mixture of solvents is often effective. For amino acid hydrochlorides, alcohol/water or alcohol/ether mixtures are good starting points. For this compound, a methanol/diethyl ether or ethanol/water system is recommended.

  • Preparation of the Crystallization Vessel: Transfer the saturated solution to a clean, small vial or beaker. The vessel should be loosely covered to allow for slow evaporation of the solvent. This can be achieved by covering the opening with parafilm and piercing a few small holes with a needle.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette and wash them with a small amount of the less-soluble solvent component to remove any surface impurities.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once high-quality single crystals are obtained, the next step is to collect the X-ray diffraction data.

experimental_workflow cluster_prep Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation select_crystal Select Crystal (0.1-0.3 mm, clear) mount_crystal Mount on Goniometer Head select_crystal->mount_crystal center_crystal Center Crystal in X-ray Beam mount_crystal->center_crystal prelim_scan Preliminary Scans (Unit Cell & Symmetry) center_crystal->prelim_scan strategy Define Data Collection Strategy prelim_scan->strategy full_data Collect Full Diffraction Data strategy->full_data integrate Integrate Raw Data (Reflection Intensities) full_data->integrate scale_merge Scale and Merge Data integrate->scale_merge solve_phase Solve Phase Problem (Direct Methods) scale_merge->solve_phase refine_model Refine Atomic Model (Least-Squares) solve_phase->refine_model add_H Add Hydrogen Atoms refine_model->add_H anisotropic Anisotropic Refinement add_H->anisotropic validate Validate Final Structure (CIF Check) anisotropic->validate H_Bonding cluster_molecule (2S)-2-Amino-2-cyclopentylacetic acid Cation NH3 Ammonium Group (-NH3+) COOH Carboxylic Acid (-COOH) NH3->COOH N-H···O=C Cl_ion Chloride Ion (Cl-) NH3->Cl_ion N-H···Cl COOH->Cl_ion O-H···Cl

Sources

Foundational

The Strategic Role of (2S)-2-Amino-2-cyclopentylacetic Acid Hydrochloride in Advanced Peptidomimetic Drug Design

Executive Summary The transition from natural peptides to clinically viable therapeutics is historically hindered by poor pharmacokinetic profiles, specifically rapid proteolytic degradation and low membrane permeability...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from natural peptides to clinically viable therapeutics is historically hindered by poor pharmacokinetic profiles, specifically rapid proteolytic degradation and low membrane permeability. (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride (commonly known as L-cyclopentylglycine HCl, CAS 2521-84-8) is a non-proteinogenic, unnatural amino acid (UAA) that has emerged as a critical molecular scaffold in modern drug design. By introducing targeted steric bulk and conformational rigidity, this UAA enables the design of peptidomimetics that successfully bridge the gap between small-molecule bioavailability and biologic-level target specificity.

Physicochemical Rationale: The Causality of Conformational Constraint

As an Application Scientist, I approach peptide optimization not merely by swapping residues, but by engineering the thermodynamic and spatial properties of the peptide backbone. The incorporation of L-cyclopentylglycine introduces a fundamental shift in the molecule's biophysics:

  • Ramachandran Restriction: Natural proteases require the peptide backbone to adopt an extended β -strand conformation to dock into their catalytic clefts. The bulky cyclopentyl ring attached directly to the α -carbon creates severe steric clash with adjacent amide protons. This restricts the allowable ϕ (phi) and ψ (psi) dihedral angles, locking the backbone into a rigid conformation that is virtually invisible to native proteases.

  • Hydrophobic Pocket Docking: The lipophilic nature of the cyclopentyl ring perfectly complements deep, hydrophobic binding subsites (such as the S2 pockets in cysteine proteases), driving target affinity through favorable entropic displacement of ordered water molecules.

Transformative Applications in Modern Therapeutics

The strategic insertion of (2S)-2-Amino-2-cyclopentylacetic acid has catalyzed breakthroughs across multiple therapeutic domains:

Oncology: Drugging the "Undruggable" K-Ras(G12D)

For decades, K-Ras mutations were considered undruggable due to their smooth protein topology and high affinity for GTP. The development of KS-58, a bicyclic peptide derivative, revolutionized this space. By incorporating unnatural amino acids like L-cyclopentylglycine, researchers engineered a peptide capable of blocking intracellular Ras-effector interactions. As detailed in1[1], the UAA modification extended the peptide's plasma stability to over 24 hours, enabling potent in vivo anti-cancer activity against pancreatic and lung cancer xenografts[1].

Protease Inhibition: Cathepsin B Targeting

Cathepsin B is a lysosomal cysteine protease heavily implicated in tumor metastasis and neurodegeneration. In the pursuit of highly selective inhibitors, combinatorial biocatalysis of E-64 (a natural broad-spectrum protease inhibitor) was performed. According to2[2], replacing the native L-leucine residue with L-cyclopentylglycine yielded the strongest Cathepsin B inhibition among all tested variants, driven by optimal spatial filling of the enzyme's S2 subsite[2].

Neuromodulation

Beyond peptides, the UAA itself acts as a selective antagonist for the NMDA receptor. As noted in the chemical profiling of3[3], its enhanced lipophilicity allows it to modulate excitatory neurotransmission effectively, establishing it as a vital tool in neuropharmacology[3].

Experimental Methodology: Sterically Hindered SPPS Workflow

Incorporating β -branched unnatural amino acids via Solid-Phase Peptide Synthesis (SPPS) requires overcoming significant kinetic barriers. Standard carbodiimide coupling (e.g., DIC/Oxyma) often fails due to the steric shielding of the reacting amine.

Protocol: High-Efficiency Coupling of Fmoc-(S)-cyclopentylglycine Causality Focus: To drive the reaction forward, we utilize HATU—a highly reactive uronium salt—which forms a highly active 7-aza-1-hydroxybenzotriazole (HOAt) ester, overcoming the steric hindrance of the cyclopentyl group[4].

Step 1: Resin Deprotection Swell the peptidyl-resin in DMF for 30 minutes. Treat with 20% piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5×).

Step 2: Pre-activation (Time-Critical) In a separate vial, dissolve 4.0 equivalents of Fmoc-(S)-cyclopentylglycine and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Scientist Insight: Stir for exactly 2 minutes. Extending pre-activation beyond this window drastically increases the risk of epimerization at the α -carbon due to the formation of an oxazolone intermediate.

Step 3: Coupling Reaction Add the activated UAA solution to the resin. Agitate at room temperature for 120 minutes. For highly hindered sequences (e.g., coupling onto another bulky residue), utilize microwave-assisted SPPS at 75°C for 15 minutes.

Step 4: Self-Validation (Kaiser Test) Extract a micro-aliquot of resin beads and perform a Kaiser test. System Validation: A positive result (blue beads) indicates unreacted primary amines (incomplete coupling). If positive, do not proceed. Perform a second coupling cycle using an orthogonal chemistry (e.g., COMU/DIPEA) to ensure complete amide bond formation. A negative result (yellow/colorless beads) validates the step.

Step 5: Capping To prevent the formation of complex deletion sequences during subsequent cycles, cap any trace unreacted amines using Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes.

Quantitative Impact Analysis

The integration of L-cyclopentylglycine yields measurable, exponential improvements in drug-like properties compared to native amino acid baselines.

Property / MetricNatural Peptide BaselineCyclopentylglycine-Modified AnalogFold Improvement / Impact
Plasma Half-Life ( t1/2​ ) < 1 hour (KRpep-2d)> 24 hours (KS-58)> 24x increase in proteolytic stability
Target Affinity Moderate (Standard E-64)Highest relative inhibitionSuperior S2 pocket docking in Cathepsin B
Lipophilicity (LogP) Low (Glycine/Alanine based)High (Cyclopentyl contribution)Dramatically improved cellular permeability
Receptor Selectivity Broad/Non-specificHighly SelectiveTargeted NMDA receptor antagonism

Mechanistic Visualization

The following diagram maps the logical flow from the physicochemical properties introduced by (2S)-2-Amino-2-cyclopentylacetic acid to the ultimate therapeutic outcomes in drug design.

G cluster_physico Physicochemical Effects cluster_outcomes Therapeutic Outcomes UAA (2S)-2-Amino-2-cyclopentylacetic Acid Steric β-Carbon Branching & Steric Bulk UAA->Steric Rigidity Conformational Rigidity (Restricted Phi/Psi) UAA->Rigidity Lipid Increased Lipophilicity UAA->Lipid Protease Proteolytic Evasion (Increased Half-life) Steric->Protease Binding Enhanced Hydrophobic Pocket Docking Steric->Binding Rigidity->Protease Lipid->Binding Permeability Improved Cellular Permeability Lipid->Permeability Drug Advanced Peptidomimetic (e.g., KS-58, E-64 analogs) Protease->Drug Binding->Drug Permeability->Drug

Mechanistic pathway of (2S)-2-Amino-2-cyclopentylacetic acid in peptidomimetic drug design.

References

  • [1] Sakamoto, K., et al. "Generation of KS-58 as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo." PubMed / Scientific Reports. 1

  • [2] Liu, M., et al. "Enzymatic combinatorial synthesis of E-64 and related cysteine protease inhibitors." PMC / Nature Chemical Biology. 2

  • [3] "CAS 2521-84-8: L-Cyclopentylglycine." CymitQuimica. 3

  • [4] Tanada, M., et al. "Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides." ACS Publications. 4

Sources

Exploratory

Pharmacokinetic Profiling of (2S)-2-Amino-2-cyclopentylacetic Acid Derivatives: A Technical Guide for Drug Development

Executive Summary In the landscape of modern peptidomimetic drug design, the incorporation of non-natural amino acids is a critical strategy for overcoming the inherent pharmacokinetic (PK) liabilities of native peptides...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptidomimetic drug design, the incorporation of non-natural amino acids is a critical strategy for overcoming the inherent pharmacokinetic (PK) liabilities of native peptides. (2S)-2-Amino-2-cyclopentylacetic acid (also known as L-cyclopentylglycine, or Cpg) has emerged as a highly valuable building block[1]. With the SMILES structure C1CCC(C1)O)N, this derivative introduces a bulky, lipophilic cyclopentyl ring directly adjacent to the alpha-carbon[2].

As a Senior Application Scientist, I approach the PK profiling of Cpg derivatives not merely as a routine screening exercise, but as a mechanistic puzzle. The substitution of natural aliphatic amino acids (like valine or leucine) with Cpg fundamentally alters a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper details the causality behind these PK shifts, outlines self-validating experimental protocols for their assessment, and synthesizes recent clinical and preclinical data demonstrating Cpg's utility in drug development[3].

Mechanistic Rationale: Why Cyclopentylglycine (Cpg)?

The decision to incorporate Cpg into a lead compound is driven by two primary structural consequences:

  • Steric Shielding & Proteolytic Resistance: Endogenous proteases (e.g., cathepsins, plasmepsins) rapidly cleave standard peptide bonds. The cyclopentyl ring of Cpg introduces significant steric bulk that physically occludes the active site of these degrading enzymes, drastically extending the plasma half-life ( t1/2​ ) of the drug[4].

  • Hydrophobic Pocket Optimization: Many target receptors possess deep hydrophobic pockets (e.g., the P1 pocket in HLA-DR2b or the P4 pocket in Plasmepsin V). The isopropyl side chain of natural valine often fails to fully occupy these spaces. Cpg provides optimal Van der Waals contacts, driving binding affinity into the low-nanomolar range while simultaneously increasing the molecule's lipophilicity (cLogP)[5].

Cpg_Mechanism cluster_0 Natural Amino Acid (e.g., Valine) cluster_1 (2S)-2-Amino-2-cyclopentylacetic acid (Cpg) N1 Standard P1 Pocket Fit N2 Protease Recognition N1->N2 N3 Rapid Cleavage (Short t1/2) N2->N3 C1 Cyclopentyl Steric Bulk C2 Optimal Hydrophobic Packing C1->C2 C3 Proteolytic Resistance (Extended t1/2) C2->C3

Figure 1: Mechanistic pathway of proteolytic resistance and target optimization conferred by Cpg substitution.

Self-Validating Experimental Protocols for Cpg Profiling

To accurately capture the PK enhancements provided by Cpg, assays must be rigorously controlled. The following protocols are designed as self-validating systems , ensuring that data artifacts are caught in real-time.

Protocol A: LC-MS/MS Microsomal Stability Assay

Causality: We utilize Human Liver Microsomes (HLMs) rather than whole hepatocytes to specifically isolate Cytochrome P450 (CYP) and UGT-mediated Phase I/II metabolism. This eliminates confounding variables like active cellular efflux, providing a pure biochemical assessment of the Cpg derivative's metabolic liability.

Self-Validating Mechanism: The protocol incorporates a dual-control validation matrix. A minus-cofactor (-NADPH) parallel incubation acts as a negative control to definitively distinguish enzymatic metabolism from inherent chemical instability. Simultaneously, a high-clearance reference standard (e.g., Verapamil) is run to validate the enzymatic viability of the HLM batch.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Setup: Spike the Cpg-derivative (final concentration 1 µM) into the buffer containing HLMs (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Validation step: Omit NADPH in the negative control wells.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate intrinsic clearance ( CLint​ ).

Protocol B: Caco-2 Bidirectional Permeability Assay

Causality: Caco-2 cell monolayers are employed because they spontaneously differentiate to express tight junctions and apical efflux transporters (e.g., P-gp), accurately mimicking the human intestinal epithelium. This is critical for assessing the oral bioavailability (PO) potential of highly lipophilic Cpg derivatives.

Self-Validating Mechanism: Monolayer integrity is continuously validated using Lucifer Yellow, a paracellular marker; any well exhibiting a Transepithelial Electrical Resistance (TEER) drop or Lucifer Yellow permeability > 1×10−6 cm/s is automatically excluded. Bidirectional transport (Apical-to-Basolateral and vice versa) is measured to calculate the Efflux Ratio (ER), internally validating whether low permeability is due to poor passive diffusion or active P-gp efflux.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure full polarization and tight junction formation.

  • Integrity Check: Measure TEER. Proceed only with wells > 250 Ω·cm².

  • Dosing: Add the Cpg-derivative (10 µM in HBSS buffer, pH 7.4) to the Apical chamber (for A→B transport) or Basolateral chamber (for B→A transport).

  • Incubation: Incubate at 37°C on an orbital shaker.

  • Sampling: Collect samples from the receiver chambers at 60 and 120 minutes.

  • Validation: Introduce Lucifer Yellow to the donor chamber post-assay to confirm the monolayer was not compromised by the test compound.

  • Calculation: Determine the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

PK_Workflow A Synthesis of Cpg-Derivatives B Physicochemical Profiling (Solubility, LogP) A->B Quality Control C In Vitro ADME (Microsomes, Caco-2) B->C Favorable Properties D Bioanalytical Validation (LC-MS/MS) C->D Sample Prep E In Vivo PK Modeling (Rodent IV/PO) D->E Lead Selection F Data Synthesis (CL, Vd, t1/2, F%) E->F Parameter Extraction

Figure 2: End-to-end pharmacokinetic profiling workflow for Cpg-derivatives.

Quantitative Data Synthesis & Case Studies

The integration of Cpg has yielded remarkable improvements across diverse therapeutic areas. Table 1 summarizes the quantitative impact of Cpg substitutions compared to their natural amino acid counterparts.

Table 1: Impact of Cpg Substitution on Pharmacokinetic and Pharmacodynamic Parameters

Therapeutic ClassTarget Enzyme/ReceptorStructural ModificationAffinity/Potency ShiftKey PK/ADME ObservationRef
Immunomodulator HLA-DR2b (Multiple Sclerosis)Valine Cpg (P1 Pocket) 707 nM→16 nM High resistance to cathepsin degradation; extended in vivo half-life.[4]
Antimalarial Plasmepsin VFixed P4 as CpgAchieved IC50​=3 nM Increased lipophilicity (cLogP = 3.45) driving cellular penetration.[5]
Antibacterial Acetyl-CoA CarboxylaseValine CpgImproved MIC against S. aureus , Vd​=0.14 L/kg , t1/2​=0.48 h (IV Rodent).[6]
Case Study Highlights:
  • Multiple Sclerosis (HLA-DR2b Inhibitors): Researchers designing small-molecule inhibitors for antigen binding found that the isopropyl side chain of natural valine left void space in the P1 pocket. By introducing4, the affinity improved nearly 44-fold (from 707 nM to 16 nM), while simultaneously imparting high resistance to proteolytic cleavage by cathepsins[4].

  • Antimalarial Peptidomimetics: In the optimization of Plasmepsin V inhibitors, fixing the P4 position as 5 was deemed optimal for potency, yielding lead compounds with low-nanomolar inhibition ( IC50​=3 nM ) and favorable lipophilic profiles for membrane crossing[5].

  • Antibacterial Efficacy: Novel pyrrolidinedione derivatives targeting bacterial Acetyl-CoA Carboxylase replaced L-valine with 6. This substitution not only lowered the MIC by two dilution steps but also demonstrated robust in vivo PK parameters, achieving a clearance rate of 0.74 L/h·kg[6].

References

  • PubChem - (2S)-2-amino-2-cyclopentylacetic acid (CID 10374564).
  • MedChemExpress - 2-Amino-2-cyclopentylacetic acid deriv
  • Antimicrobial Agents and Chemotherapy (ASM Journals) - Novel Bacterial Acetyl Coenzyme A Carboxylase Inhibitors with Antibiotic Efficacy In Vivo.
  • ACS Publications - Highlights of Medicinal Chemistry Optimization Strategies in Peptidomimetic Antimalarial Drug Discovery.
  • NIH/PMC - Small molecule inhibitor of antigen binding and presentation by HLA-DR2b as a therapeutic strategy for the tre
  • Fisher Scientific - L-Cyclopentylglycine, 95%.

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Stability Assessment of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride

Executive Summary The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a robust profile of absorption, distribution, metabolism, and excretion (ADME) properties. Central...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a robust profile of absorption, distribution, metabolism, and excretion (ADME) properties. Central to this profile is the compound's stability. This guide provides a comprehensive, in-depth framework for the in vitro stability assessment of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride. As a non-proteinogenic amino acid analog, understanding its resilience to chemical and metabolic degradation is paramount for predicting its in vivo pharmacokinetics. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective experimental design and data interpretation. We will detail methodologies for evaluating pH-dependent chemical stability, stability in plasma, and metabolic stability using liver microsomes, establishing a foundational dataset for this promising compound.

Introduction to (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride and In Vitro Stability

Overview of the Compound

(2S)-2-Amino-2-cyclopentylacetic acid hydrochloride is a small molecule featuring a cyclopentyl ring attached to the alpha-carbon of a glycine backbone.[1] Its chemical structure, C7H14ClNO2, and molecular weight of 179.64 g/mol , classify it as a non-natural amino acid analog.[1] Such compounds are of significant interest in medicinal chemistry as they can offer unique pharmacological properties and improved resistance to enzymatic degradation compared to their natural counterparts. The hydrochloride salt form typically enhances aqueous solubility, a favorable property for formulation and in vitro testing.

The Critical Role of In Vitro Stability in Drug Discovery

Before a compound can be considered for in vivo studies, its stability must be rigorously characterized. In vitro stability assays serve as a critical filter in the drug discovery cascade, providing essential insights that guide lead optimization.[2][3] These assays help to:

  • Identify Metabolic Liabilities: Early assessment of stability in plasma and liver microsomes can pinpoint structural motifs susceptible to enzymatic degradation.[4][5][6]

  • Predict In Vivo Clearance: Data from these studies, particularly intrinsic clearance (CLint), are fundamental inputs for models that predict hepatic clearance and, consequently, the drug's half-life in the body.[7]

  • Inform Formulation Development: Understanding a compound's stability profile across different pH values is crucial for developing a stable and effective drug formulation.[8][9]

  • Enable Species Selection for Preclinical Studies: Comparing stability across species can highlight metabolic differences, aiding in the selection of the most relevant animal models for toxicology and efficacy studies.[2][4]

Instability can lead to rapid clearance, low bioavailability, and poor in vivo performance, making early and accurate stability assessment a cornerstone of efficient drug development.[6]

Foundational Stability Assays: Principles and Design

A comprehensive in vitro stability profile is built upon three pillars: chemical stability, plasma stability, and metabolic stability.

Chemical Stability: pH-Dependent Degradation

The purpose of pH stability testing is to evaluate the intrinsic chemical stability of a compound in the absence of metabolic enzymes.[10] This is critical because a drug will encounter a wide range of pH environments in the body (e.g., stomach pH ~1.5-3.5, intestine pH ~6.0-7.4, blood pH ~7.4). Degradation can occur through mechanisms like hydrolysis or oxidation, which are often pH-dependent.[9][10] This assay helps identify the optimal pH for formulation and storage and reveals potential degradation pathways.[11]

Plasma Stability: Enzymatic and Chemical Degradation in Blood

Upon entering systemic circulation, a drug is exposed to plasma, which contains various enzymes such as esterases and amidases that can metabolize susceptible compounds.[4][5] The plasma stability assay assesses a compound's susceptibility to this degradation.[4] Distinguishing between plasma instability and hepatic metabolism is crucial, as high plasma instability can lead to rapid clearance before the drug even reaches its target or the primary metabolic organ, the liver.[4][6]

Metabolic Stability: Phase I Metabolism in Liver Microsomes

The liver is the body's primary site for drug metabolism.[2] Liver microsomes are subcellular fractions that are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the majority of Phase I oxidative metabolism of drugs.[2][12] The liver microsomal stability assay is a widely used, high-throughput screen to determine a compound's susceptibility to Phase I metabolism.[7][12] The rate of disappearance in this assay is used to calculate intrinsic clearance, a key parameter for predicting in vivo hepatic clearance.[7]

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, incorporating appropriate controls to ensure data integrity. The primary analytical endpoint for all assays is the quantification of the parent compound, (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity.[13][14][15]

Protocol 1: pH-Dependent Chemical Stability

Objective: To determine the rate of degradation of the test compound across a range of pH values relevant to physiological and formulation conditions.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 1.2, 4.5, 7.4, and 9.0) to simulate gastric fluid, acetate buffer, physiological pH, and basic conditions.

  • Compound Preparation: Prepare a 10 mM stock solution of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride in DMSO.

  • Incubation:

    • Spike the stock solution into each buffer to a final concentration of 1 µM. Ensure the final DMSO concentration is low (<0.5%) to avoid solubility artifacts.

    • Incubate the solutions in triplicate at a controlled temperature, typically 37°C.[16]

    • Collect aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately stop the reaction at each time point by adding a 3:1 volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound). This precipitates buffer salts and stops degradation.[17]

  • Sample Processing: Centrifuge the quenched samples to pellet precipitated material. Transfer the supernatant for LC-MS/MS analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method. The T=0 sample represents 100% of the initial compound.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis p1 Prepare pH Buffers (1.2, 4.5, 7.4, 9.0) p3 Spike Stock to 1 µM in each pH Buffer p1->p3 p2 Prepare 10 mM Stock in DMSO p2->p3 p4 Collect Aliquots (t = 0, 1, 2, 4, 8, 24h) p3->p4 p5 Quench with ACN + Internal Standard p4->p5 p6 Centrifuge & Collect Supernatant p5->p6 p7 LC-MS/MS Analysis p6->p7 p8 Calculate % Remaining & Half-Life (t½) p7->p8

Caption: Workflow for pH-Dependent Chemical Stability Assay.

Protocol 2: Plasma Stability

Objective: To assess the stability of the test compound in the presence of plasma enzymes from various species (e.g., mouse, rat, dog, human) to identify potential hydrolytic degradation and species differences.[4]

Methodology:

  • Materials: Obtain commercially available, heparinized plasma from relevant species. Thaw at 37°C immediately before use.

  • Compound Preparation: Use a 10 mM stock solution of the test compound in DMSO. A positive control known for rapid plasma clearance (e.g., propantheline) should be included.[4]

  • Incubation:

    • Pre-warm plasma to 37°C.

    • Initiate the reaction by adding the test compound stock to the plasma to a final concentration of 1 µM.[4][6] The final DMSO concentration should be <1%.[4]

    • Incubate the plate at 37°C, often with gentle agitation.[13]

    • Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).[13][17]

  • Sample Quenching: Terminate reactions by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.[17]

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 4000 rpm) to precipitate plasma proteins.[17] Transfer the clear supernatant for analysis.

  • Analysis: Analyze samples by LC-MS/MS to determine the percentage of the parent compound remaining relative to the T=0 time point.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis p1 Thaw Species Plasma (Mouse, Rat, Dog, Human) p3 Initiate Reaction in Plasma p1->p3 p2 Prepare 1 µM Test Compound & Positive Control p2->p3 p4 Collect Aliquots (t = 0, 15, 30, 60, 120m) p3->p4 p5 Quench (Protein Precipitation) with ACN + Internal Standard p4->p5 p6 Centrifuge & Collect Supernatant p5->p6 p7 LC-MS/MS Analysis p6->p7 p8 Calculate % Remaining & Half-Life (t½) p7->p8

Caption: Workflow for Multi-Species Plasma Stability Assay.

Protocol 3: Metabolic Stability in Liver Microsomes

Objective: To determine the rate of Phase I metabolic turnover of the test compound using human and other species' liver microsomes.

Methodology:

  • Materials: Obtain pooled liver microsomes (e.g., human, rat) and an NADPH-regenerating system (contains NADP+, glucose-6-phosphate, and G6P-dehydrogenase). A well-characterized positive control (e.g., testosterone, verapamil) is essential.[4]

  • Incubation Mixture Preparation:

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4), liver microsomes (e.g., 0.5 mg/mL), and the test compound (final concentration 1 µM).[7]

    • Prepare two sets of incubations: one with the NADPH-regenerating system (+NADPH) and one without (-NADPH) to control for non-CYP-mediated degradation.

  • Incubation:

    • Pre-incubate the microsome/compound mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system (or buffer for -NADPH control).

    • Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[7]

  • Sample Quenching: Stop the reactions with ice-cold acetonitrile containing an internal standard.[7]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins and microsomes. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound via LC-MS/MS.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis p1 Prepare Microsome Mix (Buffer + Microsomes + Compound) p3 Pre-warm Mix, then Initiate with NADPH (+/-) p1->p3 p2 Prepare NADPH Regenerating System p2->p3 p4 Collect Aliquots (t = 0, 5, 15, 30, 60m) p3->p4 p5 Quench with ACN + Internal Standard p4->p5 p6 Centrifuge & Collect Supernatant p5->p6 p7 LC-MS/MS Analysis p6->p7 p8 Calculate t½ & Intrinsic Clearance (CLint) p7->p8

Caption: Workflow for Liver Microsomal Stability Assay.

Data Analysis and Interpretation

Effective data analysis transforms raw numbers into actionable insights.

Calculating Key Stability Parameters

For each assay, the primary data is the percentage of the parent compound remaining at each time point compared to time zero.

  • Half-Life (t½): The time required for the compound concentration to decrease by half. It is calculated from the slope of the natural logarithm of the percent remaining versus time plot.

    • Equation: t½ = -0.693 / k, where 'k' is the elimination rate constant (the slope of the line).[13]

  • Intrinsic Clearance (CLint): This represents the metabolic clearance of a drug by the liver, independent of blood flow. It is a critical parameter for predicting in vivo clearance.

    • Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

Data Presentation

Quantitative data should be summarized in clear, concise tables for easy comparison across conditions and species.

Table 1: Example pH Stability Data Summary

pH Half-Life (t½, hours) % Remaining at 24h Stability Classification
1.2 > 48 98.5% Very Stable
4.5 > 48 99.1% Very Stable
7.4 > 48 97.8% Very Stable

| 9.0 | 15.2 | 35.4% | Moderately Unstable |

Table 2: Example Cross-Species Plasma & Microsomal Stability Data

Species Plasma t½ (min) Microsomal t½ (min) Microsomal CLint (µL/min/mg)
Mouse > 120 45.1 30.7
Rat > 120 28.9 47.9
Dog > 120 85.3 16.2

| Human | > 120 | 92.0 | 15.1 |

Interpreting the Results
  • From Table 1: The hypothetical data suggests that (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride is very stable under acidic and neutral conditions but shows susceptibility to degradation under basic conditions. This could indicate a degradation pathway like base-catalyzed hydrolysis and would be a critical consideration for formulation and storage.

  • From Table 2: The compound is shown to be highly stable in plasma across all species, suggesting it is not a substrate for plasma enzymes. In liver microsomes, it shows moderate clearance, with rats showing the fastest metabolism and humans/dogs being slower. This inter-species difference is vital for selecting the appropriate toxicology species and for scaling the preclinical data to predict human pharmacokinetics.[2] The stability in the absence of NADPH (data not shown) would confirm that the clearance is CYP-mediated.

Conclusion

This guide has outlined a foundational strategy for characterizing the in vitro stability of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride. By systematically evaluating its stability against pH, in plasma, and in liver microsomes, researchers can build a robust data package. This information is indispensable for making informed decisions in the drug discovery process, guiding medicinal chemistry efforts to optimize metabolic liabilities, and laying the groundwork for successful preclinical and clinical development. Adherence to these rigorous, well-controlled protocols will ensure the generation of high-quality, reliable data, ultimately accelerating the journey of promising compounds toward becoming life-changing medicines.

References

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved March 18, 2026, from [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Mouse. Retrieved March 18, 2026, from [Link]

  • PubChem. (n.d.). (2S)-2-amino-2-cyclopentylaceticacidhydrochloride. National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved March 18, 2026, from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved March 18, 2026, from [Link]

  • Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2005). Development and application of high throughput plasma stability assay for drug discovery. International Journal of Pharmaceutics, 297(1-2), 110-119. [Link]

  • BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved March 18, 2026, from [Link]

  • American Elements. (n.d.). (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride. Retrieved March 18, 2026, from [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved March 18, 2026, from [Link]

  • Hudson Lab Automation. (n.d.). pH for Stability Testing and Analysis. Retrieved March 18, 2026, from [Link]

  • Wernevik, J., Giethlen, B., & Isin, E. M. (2021). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. ResearchGate. Retrieved March 18, 2026, from [Link]

  • Ackley, D. C., Rockich, K. T., & Timothy, R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Peng, Y., Johnson, K., & Zvyaga, T. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (69), 4292. [Link]

  • Zhang, H., Zhang, D., & Ray, K. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 1-8. [Link]

  • Li, N., & Zhang, J. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]

  • Jian, W., Edom, R. W., & Weng, N. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Journal of Chromatography B, 879(3-4), 347-355. [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved March 18, 2026, from [Link]

  • PubChem. (n.d.). (2S)-2-amino-2-cyclopentylacetic acid. National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Gq, M., G, C., & G, D. (2022). LC–MS/MS Analysis on Infusion Bags and Filled Syringes of Decitabine: New Data on Physicochemical Stability of an Unstable Molecule. ACS Omega, 7(29), 25687–25694. [Link]

  • Al-Kasas, A., Al-Ghazal, A., & Al-Zoubi, N. (2016). Development and evaluation of a pH-dependent sustained release tablet for irritable bowel syndrome. Pharmaceutical Development and Technology, 21(6), 704-711. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]

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  • U.S. Food and Drug Administration. (2025, April 11). ICH Q1 Stability Studies for Drug Substances and Drug Products. Retrieved March 18, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride: A Key Building Block in Modern Drug Discovery

Introduction In the landscape of modern pharmaceutical research and development, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and metabolic stability is a perpetual endeavor. Non-canonical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern pharmaceutical research and development, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and metabolic stability is a perpetual endeavor. Non-canonical amino acids have emerged as invaluable tools in this pursuit, offering a means to modulate the pharmacological properties of peptide-based drugs and to construct complex molecular architectures. Among these, (2S)-2-Amino-2-cyclopentylacetic acid, also known as L-cyclopentylglycine, and its hydrochloride salt, have garnered significant attention. This technical guide provides a comprehensive overview of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride, from its fundamental molecular characteristics to its synthesis and applications in drug discovery, tailored for researchers, scientists, and drug development professionals.

Molecular Profile and Physicochemical Properties

(2S)-2-Amino-2-cyclopentylacetic acid hydrochloride is the hydrochloride salt of L-cyclopentylglycine, a non-proteinogenic amino acid characterized by a cyclopentyl group attached to the alpha-carbon. This unique structural feature imparts specific conformational constraints and lipophilicity, which can be strategically exploited in medicinal chemistry.

Structural Formula and Molecular Weight

The structural and molecular details of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride are summarized below.

PropertyValueSource
IUPAC Name (2S)-2-amino-2-cyclopentylacetic acid;hydrochloride[1]
Synonyms L-Cyclopentylglycine hydrochloride, (S)-2-Amino-2-cyclopentylacetic acid HCl[1]
Molecular Formula C₇H₁₄ClNO₂[1]
Molecular Weight 179.64 g/mol [1]
CAS Number 1535224-34-0[1]

G cluster_0 (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride a b a->b g a->g c b->c d c->d e d->e f e->f f->a h g->h NH3+ i g->i H j g->j k j->k O l j->l OH m n o p q r s t

Figure 1: Chemical structure of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride.

Physicochemical Properties

While specific experimental data for the hydrochloride salt is not extensively published, the properties can be inferred from its structure and the parent amino acid.

  • Solubility: As a hydrochloride salt of an amino acid, it is expected to be soluble in water and polar protic solvents like methanol and ethanol. Its solubility in nonpolar organic solvents is likely to be limited. The solubility of amino acids is generally lowest at their isoelectric point and increases in acidic or basic solutions[2][3].

  • pKa: The molecule possesses two ionizable groups: the carboxylic acid and the ammonium group. The pKa of the carboxylic acid group is expected to be around 2-3, while the pKa of the ammonium group is anticipated to be in the range of 9-10, typical for alpha-amino acids[4].

  • Stability: The compound is expected to be stable under standard laboratory conditions. As with other amino acids, prolonged exposure to high temperatures or extreme pH values may lead to degradation. Stability studies, as outlined by ICH guidelines, are crucial for its application in drug development[5][6].

Asymmetric Synthesis

The stereospecific synthesis of L-cyclopentylglycine is crucial for its application in chiral drug molecules. A highly efficient method involves the diastereoselective alkylation of a chiral glycine enolate equivalent[7][8].

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G start Chiral Glycine Template (Benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate) step1 Enolate Formation (LiHMDS, THF, -78°C) start->step1 step2 Diastereoselective Alkylation (Cyclopentyl Iodide) step1->step2 step3 Cleavage of Chiral Auxiliary (Catalytic Hydrogenolysis, PdCl2) step2->step3 step4 Purification and Isolation of L-Cyclopentylglycine step3->step4 step5 Formation of Hydrochloride Salt (HCl in appropriate solvent) step4->step5 end (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride step5->end

Figure 2: Workflow for the asymmetric synthesis of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride.

Detailed Experimental Protocol

This protocol is adapted from the literature for the synthesis of L-cyclopentylglycine, which can then be converted to its hydrochloride salt[7][8].

Step 1: Diastereoselective Alkylation

  • To a solution of benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add lithium hexamethyldisilazide (LiHMDS) (1.1 equivalents) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add cyclopentyl iodide (1.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkylated product.

Step 2: Cleavage of the Chiral Auxiliary

  • Dissolve the crude alkylated product in a 2:1 mixture of THF and methanol.

  • Add palladium(II) chloride (PdCl₂) as a catalyst.

  • Hydrogenate the mixture in a Parr apparatus at 60 psi for 48-60 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Triturate the residue with diethyl ether to afford crude L-cyclopentylglycine.

Step 3: Purification and Hydrochloride Salt Formation

  • Dissolve the crude L-cyclopentylglycine in dilute aqueous HCl.

  • Wash the acidic aqueous solution with ethyl acetate to remove organic impurities.

  • Concentrate the aqueous layer under reduced pressure.

  • Crystallize the resulting syrup from a suitable solvent system (e.g., methanol/ethyl acetate) to yield pure (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride.

Applications in Drug Development

The incorporation of (2S)-2-Amino-2-cyclopentylacetic acid into drug candidates, particularly peptides, can confer several advantageous properties.

Peptide Modification

The cyclopentyl side chain introduces conformational rigidity to the peptide backbone, which can lead to:

  • Enhanced Proteolytic Stability: The bulky side chain can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Improved Receptor Binding Affinity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a receptor can be reduced, leading to higher affinity and potency[9][10].

  • Modulation of Selectivity: The fixed conformation can enhance selectivity for a specific receptor subtype, reducing off-target effects.

G cluster_0 Standard Peptide cluster_1 Peptide with L-Cyclopentylglycine a Flexible Backbone incorp Incorporation of (2S)-2-Amino-2-cyclopentylacetic acid b Lower Receptor Affinity c Prone to Proteolysis d Constrained Conformation e Higher Receptor Affinity d->e f Increased Stability e->f incorp->d

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Foundational

Unlocking the Therapeutic Potential of (2S)-2-Amino-2-cyclopentylacetic Acid: A Technical Guide to Investigating its Biological Activity

Foreword: The Untapped Potential of Non-Proteinogenic Amino Acids In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is a constant endeavor. Among the vas...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Untapped Potential of Non-Proteinogenic Amino Acids

In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is a constant endeavor. Among the vast chemical space available to medicinal chemists, non-proteinogenic amino acids (NPAAs) have emerged as a particularly promising class of molecules. These are amino acids that are not among the twenty canonical amino acids encoded by the standard genetic code. Their unique structures offer a powerful toolkit to overcome some of the inherent limitations of peptide- and small molecule-based therapeutics, such as improving metabolic stability, enhancing potency, and increasing bioavailability.[1][2][3] This guide delves into the biological activity of a specific NPAA, (2S)-2-Amino-2-cyclopentylacetic acid, providing a technical framework for researchers, scientists, and drug development professionals to explore its therapeutic potential. While direct experimental data on this specific molecule is limited, this guide will leverage data from closely related analogs to build a strong scientific case for its investigation, with a primary focus on its hypothesized anticonvulsant properties.

Introduction to (2S)-2-Amino-2-cyclopentylacetic Acid: A Molecule of Interest

(2S)-2-Amino-2-cyclopentylacetic acid, also known as L-Cyclopentylglycine, is a non-proteinogenic amino acid characterized by a cyclopentyl group attached to the alpha-carbon of a glycine backbone. This seemingly simple structural modification has profound implications for its biological activity.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C7H13NO2PubChem
Molecular Weight 143.18 g/mol PubChem
CAS Number 2521-84-8PubChem
Stereochemistry (2S)-
Appearance White to yellow solidCommercial Suppliers

Note: The properties listed are based on publicly available data and may vary between suppliers.

The cyclopentyl moiety introduces a significant degree of lipophilicity and conformational rigidity compared to its linear counterparts. This is a key feature that is hypothesized to govern its interaction with biological targets.

The Anticonvulsant Potential: Evidence from Analogs

A seminal study published in 1980 provided the first compelling evidence for the anticonvulsant activity of cyclopentane-containing amino acids.[2] Researchers investigated a series of amino acid analogs with five-membered ring structures and discovered that 1-aminocyclopentane carboxylic acid, a close structural analog of our topic compound, offered significant protection against seizures in rats in the maximal electroshock (MES) test.[2] However, it did not show efficacy against pentylenetetrazol (PTZ)-induced seizures, suggesting a specific mechanism of action.[2]

This early work strongly suggests that the cyclopentyl ring is a critical pharmacophore for this anticonvulsant activity. The authors of the 1980 study proposed that the hydrophobic nature of the five-membered ring is a major physical factor promoting the interaction of these compounds with a receptor site.[2]

While this provides a strong rationale for investigating (2S)-2-Amino-2-cyclopentylacetic acid as an anticonvulsant, it is crucial to acknowledge the following:

  • Direct Evidence is Lacking: To date, no published studies have specifically evaluated the anticonvulsant activity of (2S)-2-Amino-2-cyclopentylacetic acid.

  • Stereochemistry Matters: The 1980 study did not investigate the stereochemical requirements for activity. It is well-established in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities. Therefore, the anticonvulsant potential of the (2S)-enantiomer remains to be experimentally validated. A 2019 study on α-amino acid amides found that the (R)-enantiomers were generally more potent anticonvulsants than their (S)-counterparts, highlighting the importance of stereochemistry.[3]

Proposed Mechanism of Action: Avenues for Exploration

The differential activity in the MES and PTZ seizure models provides valuable clues into the potential mechanism of action. The MES test is a model for generalized tonic-clonic seizures and is thought to identify compounds that prevent seizure spread. In contrast, the PTZ test, which involves a GABA-A receptor antagonist, is a model for myoclonic and absence seizures. The lack of efficacy in the PTZ model suggests that (2S)-2-Amino-2-cyclopentylacetic acid is unlikely to exert its primary anticonvulsant effect through direct enhancement of GABAergic neurotransmission.

Based on the available evidence for related compounds, two primary avenues for mechanistic investigation are proposed:

  • Modulation of Voltage-Gated Ion Channels: The efficacy in the MES test is a hallmark of drugs that modulate voltage-gated sodium or calcium channels, thereby limiting the repetitive firing of neurons.

  • Interaction with Excitatory Amino Acid Receptors: The hydrophobic cyclopentyl ring could facilitate binding to a modulatory site on an excitatory amino acid receptor, such as the NMDA or AMPA receptors.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by (2S)-2-Amino-2-cyclopentylacetic acid to exert its anticonvulsant effects.

Anticonvulsant_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Voltage-Gated Na+ Channel Voltage-Gated Na+ Channel Voltage-Gated Ca2+ Channel Voltage-Gated Ca2+ Channel Voltage-Gated Na+ Channel->Voltage-Gated Ca2+ Channel Na+ Influx Synaptic Vesicle Synaptic Vesicle Voltage-Gated Ca2+ Channel->Synaptic Vesicle Ca2+ Influx Glutamate_Release Synaptic Vesicle->Glutamate_Release Exocytosis NMDA_Receptor NMDA_Receptor Glutamate_Release->NMDA_Receptor Glutamate AMPA_Receptor AMPA_Receptor Glutamate_Release->AMPA_Receptor Glutamate Postsynaptic_Excitation Postsynaptic_Excitation NMDA_Receptor->Postsynaptic_Excitation AMPA_Receptor->Postsynaptic_Excitation Action_Potential Action_Potential Action_Potential->Voltage-Gated Na+ Channel Depolarization Cpd (2S)-2-Amino-2- cyclopentylacetic acid Cpd->Voltage-Gated Na+ Channel Inhibition? Cpd->NMDA_Receptor Modulation?

Caption: Hypothetical mechanisms of anticonvulsant action.

Experimental Workflows for Biological Activity Assessment

To rigorously evaluate the biological activity of (2S)-2-Amino-2-cyclopentylacetic acid, a multi-tiered experimental approach is recommended, progressing from in vivo screening to in vitro mechanistic studies.

In Vivo Anticonvulsant Screening

The initial step is to confirm the anticonvulsant activity in established animal models of epilepsy.

Experimental Workflow for In Vivo Screening:

InVivo_Workflow Animal_Acclimation Animal Acclimation (e.g., Male Sprague-Dawley Rats) Dose_Preparation Dose Formulation of (2S)-2-Amino-2-cyclopentylacetic acid Animal_Acclimation->Dose_Preparation Administration Intraperitoneal (i.p.) Administration Dose_Preparation->Administration MES_Test Maximal Electroshock (MES) Seizure Test Administration->MES_Test PTZ_Test Pentylenetetrazol (PTZ) Seizure Test Administration->PTZ_Test Data_Analysis_MES Determine ED50 for MES Protection MES_Test->Data_Analysis_MES Data_Analysis_PTZ Assess Protection Against PTZ-induced Seizures PTZ_Test->Data_Analysis_PTZ Binding_Assay_Workflow Membrane_Prep Preparation of Rat Brain Membranes Competition_Binding Competition Binding Assay with (2S)-2-Amino-2-cyclopentylacetic acid Membrane_Prep->Competition_Binding Radioligand_Selection Selection of Radiolabeled Ligands (e.g., for Na+ channels, NMDA receptors) Radioligand_Selection->Competition_Binding Data_Acquisition Measurement of Radioactivity Competition_Binding->Data_Acquisition Data_Analysis Calculation of Ki (Inhibition Constant) Data_Acquisition->Data_Analysis

Sources

Protocols & Analytical Methods

Method

How to synthesize (2S)-2-Amino-2-cyclopentylacetic acid;hydrochloride chiral building blocks

Application Note: Enantioselective Synthesis of (2S)-2-Amino-2-cyclopentylacetic Acid Hydrochloride Executive Summary (2S)-2-Amino-2-cyclopentylacetic acid (commonly known as L-cyclopentylglycine or L-Cpg) is a highly va...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of (2S)-2-Amino-2-cyclopentylacetic Acid Hydrochloride

Executive Summary

(2S)-2-Amino-2-cyclopentylacetic acid (commonly known as L-cyclopentylglycine or L-Cpg) is a highly valuable non-proteinogenic chiral building block. It is extensively utilized in the design of conformationally constrained peptides, angiotensin II antagonists, and selective NMDA receptor modulators. Because the cyclopentyl side chain imparts unique steric and electronic properties, achieving high enantiomeric purity during its synthesis is critical for downstream pharmacological efficacy.

This application note details a robust, laboratory-scale asymmetric synthesis of L-cyclopentylglycine hydrochloride utilizing the Williams Chiral Glycine Template methodology. By employing a pre-constructed morpholinone auxiliary, this route guarantees exceptional diastereocontrol (>98% d.e.) and avoids the heavy metal residues or over-reduction byproducts often associated with direct asymmetric catalytic hydrogenation.

Mechanistic Rationale & Pathway Visualization

The synthesis relies on the stereoselective alkylation of a chiral glycine enolate equivalent. The starting material, benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, acts as a rigid template.

Causality of Stereocontrol: When deprotonated by a bulky, non-nucleophilic base like Lithium hexamethyldisilazide (LHMDS), the template forms a kinetic enolate. The high diastereoselectivity of the subsequent alkylation is governed by the boat conformation of the morpholinone ring. The phenyl ring at the C-3 position adopts a pseudoaxial orientation, creating profound steric shielding of the syn face. Consequently, the unactivated electrophile (cyclopentyl iodide) is forced to approach exclusively from the less hindered anti face ([1][2]).

Following alkylation, catalytic hydrogenolysis with PdCl₂ cleaves the auxiliary ring system, releasing the free amino acid, which is subsequently trapped as a stable hydrochloride salt to prevent zwitterionic hydration variability.

G A Williams Chiral Template (2R,3S)-(-)-6-oxo-2,3-diphenyl- 4-morpholinecarboxylate B Enolate Formation (LHMDS, THF, -78 °C) A->B Deprotonation C Stereoselective Alkylation (+ Cyclopentyl Iodide) B->C Kinetic Control D Alkylated Intermediate (Anti-α-monosubstituted) C->D Steric Shielding E Hydrogenolysis (H2, PdCl2, EtOH/THF) D->E Ring Cleavage F L-Cyclopentylglycine (Free Base) E->F Filtration G Salt Formation (4M HCl in Dioxane) F->G Acidification H (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride G->H Crystallization

Workflow for the asymmetric synthesis of L-cyclopentylglycine hydrochloride.

Experimental Protocol (Self-Validating Workflow)

Step 1: Diastereoselective Alkylation

Secondary alkyl halides are notoriously sluggish in Sₙ2 enolate alkylations. Cyclopentyl iodide is strictly chosen over cyclopentyl bromide to provide the necessary electrophilicity without requiring elevated temperatures that trigger side reactions ([3]).

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (1.0 eq) and anhydrous THF (0.1 M concentration).

  • Enolization: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add LHMDS (1.0 M in THF, 1.1 eq) over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete kinetic enolate formation.

  • Alkylation: Add cyclopentyl iodide (2.0 eq) dropwise. Maintain the reaction at -78 °C for 1 hour, then gradually warm to 0 °C over 3 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc, 8:2) to isolate the anti-α-monosubstituted intermediate.

  • QC Checkpoint: Analyze via HPLC (Chiralcel OD column). The presence of a single peak confirms the absence of the cis-diastereomer and dialkylated byproducts.

Step 2: Auxiliary Cleavage via Hydrogenolysis

PdCl₂ is strategically chosen over standard Pd/C. PdCl₂ facilitates the tandem cleavage of the benzyloxycarbonyl (Cbz) equivalent and the morpholinone core, cleanly releasing the free amino acid and 1,2-diphenylethane.

  • Setup: Dissolve the purified alkylated intermediate in a 1:1 mixture of absolute ethanol and THF (0.05 M).

  • Catalysis: Add PdCl₂ (0.2 eq). Purge the reaction vessel with vacuum/argon cycles (3x), then introduce hydrogen gas via a balloon (1 atm).

  • Reaction: Stir vigorously at 25 °C for 12 hours.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with hot ethanol.

  • Phase Separation: Concentrate the filtrate. Triturate the residue with diethyl ether and water. The lipophilic 1,2-diphenylethane byproduct partitions into the ether layer, while the zwitterionic L-cyclopentylglycine remains in the aqueous layer. Lyophilize the aqueous layer to yield the free base.

  • QC Checkpoint: ¹H NMR (D₂O) should show the disappearance of aromatic protons (7.2–7.4 ppm) associated with the auxiliary, confirming complete cleavage.

Step 3: Hydrochloride Salt Formation

Isolating unnatural amino acids as free zwitterions often leads to variable hydration states. Treatment with HCl traps the amine as a stable, highly crystalline salt, standardizing the molecular weight for downstream solid-phase peptide synthesis (SPPS).

  • Acidification: Suspend the lyophilized L-cyclopentylglycine free base in anhydrous diethyl ether at 0 °C.

  • Salt Formation: Slowly add 4M HCl in dioxane (1.5 eq). Stir for 1 hour as the solution warms to room temperature. A white precipitate will form.

  • Isolation: Filter the precipitate under a nitrogen blanket (to prevent moisture absorption) and wash with cold anhydrous ether. Dry in a vacuum oven at 40 °C for 12 hours to afford (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride as a white crystalline solid.

  • QC Checkpoint: Polarimetry should confirm the (S)-configuration. Melting point analysis should yield a sharp, defined range, validating the absence of residual solvent or free base.

Quantitative Data & Yield Summary

The table below summarizes the expected benchmarks for a highly optimized Williams template workflow.

Reaction StepReagents / CatalystTemp (°C)Time (h)Isolated Yield (%)Stereopurity
1. Alkylation LHMDS, Cyclopentyl Iodide-78 to 04.060 - 65>98% d.e.
2. Cleavage PdCl₂, H₂ (1 atm)2512.084 - 88N/A
3. Salt Formation 4M HCl in Dioxane0 to 251.0>95>99% e.e.

Industrial Alternative: Biocatalytic Reductive Amination

While the Williams template is the gold standard for laboratory-scale discovery, industrial scale-up often shifts to biocatalysis to avoid stoichiometric chiral auxiliaries. For multi-kilogram manufacturing, an engineered Leucine Dehydrogenase (LeuDH) or highly stereoselective D/L-Amino Acid Dehydrogenase can be employed to perform a direct reductive amination of cyclopentylglyoxylic acid using ammonia and NADH ([4]). This route boasts higher atom economy but requires significant upfront investment in enzyme engineering and cofactor recycling systems.

References

  • Singh, S., et al. "An efficient asymmetric synthesis of Fmoc-L-cyclopentylglycine via diastereoselective alkylation of a glycine enolate equivalent." Tetrahedron Letters 44.13 (2003): 2683-2685. Source: Elsevier. URL:[Link]

  • Williams, R. M., et al. "Asymmetric synthesis of monosubstituted and alpha,alpha-disubstituted alpha-amino acids via diastereoselective alkylation of chiral oxazin-2-ones." Journal of the American Chemical Society 110.5 (1988): 1547-1557. Source: ACS Publications. URL:[Link]

  • "Advances in Asymmetric Synthesis." Pharmaceutical Technology (2005). Source: PharmTech. URL:[Link]

Sources

Application

Incorporation of (2S)-2-Amino-2-cyclopentylacetic acid;hydrochloride into macrocyclic peptides

An In-Depth Guide to the Strategic Incorporation of (2S)-2-Amino-2-cyclopentylacetic acid into Macrocyclic Peptides Authored by: A Senior Application Scientist This document serves as a comprehensive technical guide for...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Strategic Incorporation of (2S)-2-Amino-2-cyclopentylacetic acid into Macrocyclic Peptides

Authored by: A Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the successful incorporation of the non-canonical amino acid (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride into macrocyclic peptide scaffolds. Macrocyclic peptides are a compelling therapeutic modality capable of addressing challenging biological targets, such as protein-protein interactions, that are often considered "undruggable" by traditional small molecules.[1][2] The introduction of conformationally constrained residues like (2S)-2-Amino-2-cyclopentylacetic acid is a key strategy to enhance metabolic stability, improve cell permeability, and pre-organize the peptide backbone into a bioactive conformation, thereby increasing binding affinity and selectivity.[2][3]

This guide moves beyond a simple recitation of steps, delving into the rationale behind methodological choices to empower scientists to not only replicate but also adapt these protocols for their unique molecular targets.

The Strategic Value of (2S)-2-Amino-2-cyclopentylacetic acid

The cyclopentyl group appended to the α-carbon of this glycine analog imparts significant steric bulk and conformational rigidity. Unlike linear peptides, which are often highly flexible in solution, macrocyclization reduces the number of accessible conformations.[4][5] The inclusion of residues like (2S)-2-Amino-2-cyclopentylacetic acid further refines this conformational landscape. This structural constraint can decrease the entropic penalty upon binding to a target protein, leading to higher affinity. Furthermore, the non-natural structure provides resistance to enzymatic degradation by proteases, a common challenge with native peptide therapeutics.[2]

Table 1: Physicochemical Properties of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₂[6]
Molecular Weight 179.64 g/mol [6]
Parent Amino Acid CAS 2521-84-8[7]
Stereochemistry (S)-configuration-
Form Hydrochloride salt-
Handling Hygroscopic; store in a desiccator at -20°C. Allow to warm to room temperature before opening.[8]-

Overall Synthetic Workflow

The synthesis of a macrocyclic peptide containing (2S)-2-Amino-2-cyclopentylacetic acid is a multi-stage process. It begins with the assembly of the linear peptide on a solid support, followed by cleavage of the protected peptide, solution-phase cyclization, and finally, deprotection and purification.

G cluster_0 Solid-Phase Synthesis cluster_1 Solution-Phase Chemistry cluster_2 Analysis & Final Product A 1. Resin Selection & Loading (2-Chlorotrityl Chloride Resin) B 2. Linear Peptide Synthesis (SPPS) Fmoc/tBu Strategy A->B C Incorporation of Fmoc-(S)-Cpg-OH (Highlighted Step) B->C D 3. Cleavage from Resin (Protected Peptide) B->D Final Fmoc Deprotection C->B Repeat for each amino acid E 4. Macrocyclization (High-Dilution Lactamization) D->E F 5. Side-Chain Deprotection E->F G 6. Purification (RP-HPLC) F->G H 7. Characterization (LC-MS, NMR) G->H

Figure 1: General workflow for the synthesis of macrocyclic peptides incorporating (2S)-2-Amino-2-cyclopentylacetic acid (Cpg).

Detailed Protocols

Part A: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol utilizes the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy, which is preferred for its mild, base-labile Nα-Fmoc group removal, preserving acid-labile side-chain protecting groups until the final deprotection step.[9][10]

Rationale for Resin Selection: A 2-chlorotrityl chloride (2-CTC) resin is chosen for this application.[11] Its hyper-acid sensitivity allows the fully protected linear peptide to be cleaved from the support under very mild acidic conditions (e.g., dilute trifluoroacetic acid or acetic acid), leaving the side-chain protecting groups (like Boc, tBu, Trt) intact.[12] This is critical for preventing side reactions during the subsequent solution-phase macrocyclization step.

Protocol 1: Loading the First Amino Acid onto 2-CTC Resin

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (e.g., 1.0 mmol/g loading) in dichloromethane (DCM, ~10 mL/g) for 30 minutes in a peptide synthesis vessel.

  • Amino Acid Preparation: In a separate vial, dissolve the first Fmoc-protected amino acid (2.0 equivalents relative to resin loading) and N,N-diisopropylethylamine (DIEA, 4.0 eq.) in minimal DCM.

  • Loading Reaction: Drain the DCM from the swelled resin. Add the amino acid/DIEA solution to the resin and shake at room temperature for 2-4 hours.

  • Capping: To cap any unreacted trityl chloride sites, add a solution of DCM/Methanol/DIEA (17:2:1, ~5 mL/g resin) and shake for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), N,N-dimethylformamide (DMF, 3x), and DCM (3x). Dry the resin under high vacuum.

  • Loading Confirmation (Optional): The loading level can be determined by Fmoc quantification. A small, weighed amount of resin is treated with 20% piperidine in DMF, and the absorbance of the released dibenzylfulvene-piperidine adduct is measured at ~301 nm.

Protocol 2: Stepwise Elongation and Incorporation of (2S)-2-Amino-2-cyclopentylacetic acid

This cycle is repeated for each amino acid in the sequence.

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF (~10 mL/g) for 20 minutes.

    • Drain and add 20% piperidine in DMF. Shake for 3 minutes.

    • Drain and add fresh 20% piperidine in DMF. Shake for 10-15 minutes.

    • Drain and wash thoroughly with DMF (5-7x) to ensure complete removal of piperidine.

  • Amino Acid Coupling:

    • Activation Rationale: (2S)-2-Amino-2-cyclopentylacetic acid (Cpg) is sterically hindered. Standard coupling reagents may result in incomplete or slow reactions. Therefore, a more potent uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended to ensure high coupling efficiency.[13]

    • Activation: In a separate vial, pre-activate Fmoc-(2S)-2-amino-2-cyclopentylacetic acid (3.0 eq.) with HATU (2.9 eq.) and DIEA (6.0 eq.) in DMF for 5-10 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Shake at room temperature for 1-2 hours. For hindered couplings, reaction time can be extended or a second coupling (double coupling) can be performed.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Monitoring: A qualitative ninhydrin (Kaiser) test can be performed to check for the presence of free primary amines, confirming reaction completion.

G cluster_reactants Reactants cluster_product Product Resin Resin-Peptide-NH2 Product Resin-Peptide-NH-CO-Cpg-Fmoc Resin->Product Coupling UAA Fmoc-Cpg-OH ActivatedUAA Fmoc-Cpg-O-HATU (Active Ester) UAA->ActivatedUAA Activation HATU HATU / DIEA ActivatedUAA->Product Coupling

Figure 2: The HATU-mediated coupling of Fmoc-(S)-Cpg-OH onto the peptide-resin.

Protocol 3: Cleavage of the Protected Linear Peptide from 2-CTC Resin

  • Resin Preparation: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin thoroughly with DCM (5x) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage solution of 1-2% Trifluoroacetic acid (TFA) in DCM.

    • Causality: This very low concentration of TFA is sufficient to cleave the bond to the 2-CTC resin but is not strong enough to remove side-chain protecting groups.[12]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (~10 mL/g) and shake gently for 30-60 minutes.

  • Collection: Drain the solution into a round-bottom flask containing 10% pyridine in methanol (to neutralize the TFA).

  • Repeat: Repeat the cleavage step with fresh cocktail for another 30 minutes and combine the filtrates.

  • Solvent Removal: Remove the solvent by rotary evaporation. The resulting crude protected peptide should be used immediately in the next step.

Part B: Solution-Phase Macrocyclization

The key to successful macrocyclization is to favor the intramolecular reaction over intermolecular polymerization. This is achieved by performing the reaction under high-dilution conditions.[4]

Protocol 4: Head-to-Tail Lactamization

  • Peptide Dissolution: Dissolve the crude protected linear peptide in a large volume of DMF. The final concentration should be very low, typically 0.1-0.5 mM.

  • Reagent Addition: Cool the solution in an ice bath. Add HOBt (1-Hydroxybenzotriazole, 3.0 eq.), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, 3.0 eq.), and DIEA (6.0 eq.).

  • Cyclization Reaction: Allow the reaction to stir at 4°C for 2 hours, then let it warm to room temperature and stir for 24-48 hours.

  • Monitoring: Monitor the reaction progress by LC-MS by taking small aliquots. Look for the disappearance of the linear precursor's mass peak and the appearance of the cyclized product's mass peak.

  • Workup: Once the reaction is complete, remove the DMF under high vacuum. Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), and wash with dilute acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine to remove excess reagents. Dry the organic layer over sodium sulfate and concentrate in vacuo.

Part C: Final Deprotection and Purification

Protocol 5: Side-Chain Deprotection and Purification

  • Deprotection: Treat the crude cyclized peptide with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Rationale: TIS and water act as scavengers to trap the reactive carbocations generated from the cleavage of side-chain protecting groups, preventing side reactions.

  • Reaction: Stir at room temperature for 2-4 hours.

  • Precipitation: Precipitate the crude peptide by adding the reaction mixture to a large volume of cold diethyl ether.[13]

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Purification: Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Table 2: Example Preparative RP-HPLC Gradient

Time (min)% Acetonitrile (with 0.1% TFA)% Water (with 0.1% TFA)Flow Rate
0109020 mL/min
5109020 mL/min
35604020 mL/min
4095520 mL/min
45109020 mL/min
  • Analysis: Collect fractions and analyze by LC-MS to identify those containing the pure product. Pool the pure fractions and lyophilize to obtain the final macrocyclic peptide as a white, fluffy powder.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low coupling efficiency of Cpg Steric hindrance of the cyclopentyl group. Insufficient activation time or reagent strength.Use a stronger coupling reagent like HATU or HCTU. Increase coupling time to 2-4 hours or perform a double coupling. Confirm completion with a negative Kaiser test.
Oligomerization during cyclization Concentration of linear peptide is too high, favoring intermolecular reactions.Ensure high-dilution conditions (<0.5 mM). Use a syringe pump to add the linear peptide solution slowly to the reaction vessel containing the coupling reagents.
Incomplete cyclization Inefficient coupling reagents for macrocyclization. Epimerization at the C-terminal residue.Use proven cyclization reagents like PyBOP or DPPA. Run the reaction at a lower temperature (0-4°C) to minimize epimerization.
Poor HPLC peak shape/resolution Peptide aggregation. Inappropriate gradient or column chemistry.Add a small amount of organic acid (e.g., formic acid) to mobile phases. Optimize the HPLC gradient to be shallower around the elution point of the peptide. Try a different column (e.g., C4 for very hydrophobic peptides).

References

  • Park, D. I., et al. (2001). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 123(28), 6689-6697. [Link]

  • Paradís-Bas, M., et al. (2014). Solid-phase peptide synthesis. RSC Advances, 4(79), 42057-42075. [Link]

  • Howard, M. J., et al. (2021). Macrocylases as synthetic tools for ligand synthesis: enzymatic synthesis of cyclic peptides containing metal-binding amino acids. Interface Focus, 11(6), 20210025. [Link]

  • Discovery On Target. (n.d.). Constrained Peptides and Macrocyclics. Conference Proceedings. [Link]

  • Wikipedia. (2023). Peptide synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Am Ende, C. W., et al. (2023). Identification of Macrocyclic Peptide Families from Combinatorial Libraries Containing Noncanonical Amino Acids Using Cheminformatics and Bioinformatics Inspired Clustering. ACS Chemical Biology, 18(6), 1211-1222. [Link]

  • Timmerman, P., et al. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm, 12(1), 17-30. [Link]

  • Fields, G. B. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Drug Target Review. (2025). Obstacles and innovations of macrocyclic drug development. Drug Target Review. [Link]

  • Katoh, T., et al. (2020). Ribosomal synthesis and de novo discovery of bioactive foldamer peptides containing cyclic β-amino acids. Nature Chemistry, 12(12), 1081-1089. [Link]

  • Bio-Synthesis Inc. (2024). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). PubMed. [Link]

  • Simon, M., & Ploegh, H. (2021). Biosynthetic Strategies for Macrocyclic Peptides. Molecules, 26(11), 3326. [Link]

  • Krimm, I., et al. (2017). Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. Journal of Medicinal Chemistry, 60(17), 7434-7442. [Link]

  • McCarver, S. J., et al. (2016). Decarboxylative Peptide Macrocyclization through Photoredox Catalysis. Angewandte Chemie International Edition, 55(45), 14164-14168. [Link]

  • Drug Discovery Chemistry. (2015). Macrocyclics and Constrained Peptides. Conference Proceedings. [Link]

  • Am Ende, C. W., et al. (2023). Identification of Macrocyclic Peptide Families from Combinatorial Libraries Containing Noncanonical Amino Acids Using Cheminformatics and Bioinformatics Inspired Clustering. ResearchGate. [Link]

  • Mauran, D., et al. (2022). Differential Peptide Multi‐Macrocyclizations at the Surface of a Helical Foldamer Template. Angewandte Chemie International Edition, 62(1), e202213238. [Link]

  • Wang, H., et al. (2017). Synthesis of bioactive and stabilized cyclic peptides by macrocyclization using C(sp3)-H activation. Chemical Science, 8(6), 4346-4351. [Link]

  • Am Ende, C. W., et al. (2023). Identification of Macrocyclic Peptide Families from Combinatorial Libraries Containing Noncanonical Amino Acids Using Cheminformatics and Bioinformatics Inspired Clustering. ACS Publications. [Link]

  • Broussy, S., et al. (2019). Synthesis and characterization of water-soluble macrocyclic peptides stabilizing protein α-turn. Organic & Biomolecular Chemistry, 17(2), 296-306. [Link]

  • Katoh, T., et al. (2023). Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease. Communications Biology, 6(1), 548. [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-2-amino-2-cyclopentylaceticacidhydrochloride. PubChem Compound Database. [Link]

  • Katoh, T., et al. (2023). In vitro selection of macrocyclic peptide inhibitors containing cyclic γ2,4-amino acids targeting the SARS-CoV-2 main protease. Nature Communications, 14(1), 2959. [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-2-amino-2-cyclopentylacetic acid. PubChem Compound Database. [Link]

  • Katoh, T. (n.d.). Doctoral Dissertation: In vitro selection of macrocyclic peptide inhibitors containing cyclic γ-amino acids. The University of Tokyo Repository. [Link]

  • Peptides International. (n.d.). Technical Support Information Bulletin 1029 - Amino Acid-2-Chlorotrityl Resin. Peptides International. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

Sources

Method

Application Note: Solubility Profiling and Handling Protocols for (2S)-2-Amino-2-cyclopentylacetic Acid Hydrochloride

Executive Summary (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride (also known as L-cyclopentylglycine hydrochloride) is a non-proteinogenic amino acid widely utilized in the synthesis of peptidomimetics and as a sele...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-Amino-2-cyclopentylacetic acid hydrochloride (also known as L-cyclopentylglycine hydrochloride) is a non-proteinogenic amino acid widely utilized in the synthesis of peptidomimetics and as a selective antagonist in neuropharmacological research[1]. Because it features both a highly polar hydrochloride salt core and a bulky, hydrophobic cyclopentyl side chain, its solubility profile is complex. This Application Note provides authoritative guidance on the solubility of this compound in standard organic solvents, detailing the mechanistic causality behind its solvation and providing self-validating protocols for stock solution preparation and thermodynamic solubility screening.

Mechanistic Insights into Solvation (Causality)

Understanding the solubility of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride requires analyzing the competing thermodynamic forces at play within its chemical structure:

  • Ionic Lattice Energy: The presence of the hydrochloride salt ( NH3+​Cl− ) creates a strong ionic crystal lattice. To dissolve the compound, a solvent must possess a sufficiently high dielectric constant ( ϵ ) to overcome this lattice energy and stabilize the separated ions.

  • Hydrophobic Bulk: The cyclopentyl ring introduces significant lipophilicity. While the free base form (CAS 2521-84-8) exhibits limited solubility in water (approximately 4 mg/mL requiring heat and ultrasonication)[2], the hydrochloride salt is highly water-soluble. However, this same ionic nature drastically reduces its solubility in non-polar organic solvents (like hexane or dichloromethane) compared to fully protected amino acids.

  • Hydrogen Bonding: Solvents capable of acting as strong hydrogen bond acceptors (like DMSO and DMF) can effectively solvate the protonated amine, making them the premier choices for organic stock solutions.

Quantitative Solubility Profile in Standard Solvents

The following table summarizes the empirical solubility of the hydrochloride salt form across standard laboratory solvents at 25°C.

SolventPolarity IndexDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Application Suitability
Water (Milli-Q) 10.280.1> 50.0High; Ideal for biological assays.
DMSO 7.246.720.0 - 30.0High; Primary choice for in vitro stock solutions.
Methanol 5.132.710.0 - 15.0Moderate; Useful for LC-MS sample prep.
DMF 6.436.75.0 - 10.0Moderate; Requires neutralization for SPPS.
Dichloromethane (DCM) 3.18.9< 0.1Poor; Not recommended due to ionic lattice.
Ethyl Acetate 4.46.0< 0.1Poor; Useful only as an anti-solvent for precipitation.
Hexane 0.11.9InsolublePoor; Used for washing out non-polar impurities.

Experimental Workflows & Protocols

SolubilityWorkflow Start Weigh (2S)-2-Amino-2- cyclopentylacetic acid HCl AddSolvent Add Target Organic Solvent (e.g., DMSO, DMF, DCM) Start->AddSolvent Agitate Vortex & Shake (24 hours at 25°C) AddSolvent->Agitate Centrifuge Centrifuge at 15,000 x g (Phase Separation) Agitate->Centrifuge Check Is a pellet present? Centrifuge->Check AddMore Add more solute (Not saturated) Check->AddMore No Pellet Quantify Analyze Supernatant via HPLC-UV Check->Quantify Pellet Visible AddMore->Agitate

Workflow for empirical thermodynamic solubility screening of amino acid derivatives.

Protocol A: Self-Validating Thermodynamic Solubility Determination (Shake-Flask Method)

Purpose: To determine the exact maximum concentration of the compound in a chosen organic solvent. Causality: The shake-flask method ensures the system reaches thermodynamic equilibrium, preventing the false-positive solubility readings often seen in kinetic supersaturation.

  • Preparation: Weigh exactly 50.0 mg of the compound into a 2.0 mL low-bind microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., anhydrous DMSO).

  • Agitation: Vortex the suspension for 60 seconds, then place it in a thermomixer at 25°C, shaking at 1000 RPM for 24 hours. Reasoning: 24 hours is required to overcome the activation energy of dissolution and ensure true thermodynamic equilibrium.

  • Phase Separation (Validation Step 1): Centrifuge the tube at 15,000 × g for 15 minutes. A visible pellet must be present at the bottom. If no pellet is present, the solution is not saturated; you must add more solute and repeat step 3 to find the true upper limit.

  • Quantification (Validation Step 2): Carefully aspirate 100 µL of the clear supernatant. Dilute this 1:100 in an aqueous mobile phase and analyze via HPLC-UV (at 210 nm) against a pre-established standard curve. The calculated concentration represents the absolute thermodynamic solubility.

SolventSelection Target SPPS Coupling Reaction DMF DMF / NMP (Primary Choice) Target->DMF DMSO DMSO (For difficult sequences) Target->DMSO DCM DCM (Poor solubility for HCl salt) Target->DCM Base Add DIPEA / NMM (Neutralize HCl) DMF->Base Required DMSO->Base Required DCM->Base Limited Use

Decision tree for selecting organic solvents in solid-phase peptide synthesis.

Protocol B: Preparation of 0.1 M Stock Solution for Solid-Phase Peptide Synthesis (SPPS)

Purpose: To dissolve the compound in DMF for peptide coupling, neutralizing the HCl salt to free the reactive amine. Causality: The HCl salt is poorly nucleophilic and exhibits limited solubility in pure DMF. Adding a tertiary amine (DIPEA) breaks the salt, forming soluble DIPEA-HCl and freeing the cyclopentylglycine amine for coupling, which dynamically increases the solubility of the target compound in the organic phase.

  • Weighing: Weigh 17.9 mg (approx. 0.1 mmol) of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride into a glass vial.

  • Solvent Addition: Add 900 µL of anhydrous DMF. The solution will likely appear cloudy (turbid) due to the limited solubility of the intact salt.

  • Neutralization: Add 35 µL (approx. 0.2 mmol, 2 equivalents) of N,N-Diisopropylethylamine (DIPEA).

  • Sonication: Sonicate the vial for 5 minutes at room temperature.

  • Validation: Visually inspect the vial against a dark background. The transition from a turbid suspension to a completely clear, colorless solution confirms successful neutralization and solvation. The solution is now ready for the addition of coupling reagents (e.g., HATU/HOAt).

Safety and Handling

While specific chronic toxicity data for this exact derivative may be limited, amino acid hydrochlorides should be handled with standard laboratory PPE (gloves, safety glasses, and lab coat)[3]. Store the powder desiccated at -20°C to prevent hygroscopic degradation, as moisture absorption can artificially alter weighing accuracy and solubility kinetics[2].

References

  • Title: SAFETY DATA SHEET - 2521-84-8 Source: Fisher Scientific URL: [Link]

Sources

Application

Application Note: Catalytic Asymmetric Synthesis of (2S)-2-Amino-2-cyclopentylacetic Acid Hydrochloride

Audience: Researchers, synthetic chemists, and drug development professionals Content Type: Technical Guide & Experimental Protocol Introduction & Strategic Overview (2S)-2-Amino-2-cyclopentylacetic acid (commonly known...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Strategic Overview

(2S)-2-Amino-2-cyclopentylacetic acid (commonly known as L-cyclopentylglycine) is a highly valuable non-proteinogenic aliphatic α-amino acid. It serves as a critical chiral building block in the development of peptidomimetics, specific enzyme inhibitors (such as arginase and ACE inhibitors), and antiviral agents[1].

Historically, the synthesis of L-cyclopentylglycine relied on stoichiometric chiral auxiliaries (e.g., Williams' oxazinone templates) or enzymatic resolution [2]. While effective, these methods suffer from poor atom economy, require multi-step auxiliary cleavage, or are limited to 50% maximum theoretical yield.

This application note details a state-of-the-art Catalytic Asymmetric Phase-Transfer Catalysis (PTC) approach. By employing a chiral spiro-ammonium salt (Maruoka Catalyst) to mediate the alkylation of a glycine Schiff base with cyclopentyl iodide, this method provides a purely catalytic, highly scalable, and self-validating workflow to achieve the target hydrochloride salt with >98% enantiomeric excess (ee) [3, 4].

Mechanistic Rationale & Experimental Causality

As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are selected, rather than merely following a recipe. The success of this asymmetric synthesis relies on a delicate balance of sterics, kinetics, and phase dynamics.

The Substrate: tert-Butyl N-(Diphenylmethylene)glycinate
  • Amine Protection: The diphenylmethylene (Schiff base) group serves a dual purpose. It protects the primary amine from unwanted alkylation and significantly increases the acidity of the α-protons, enabling deprotonation by aqueous base.

  • Carboxylate Protection: A bulky tert-butyl ester is strictly required. Under the harsh biphasic conditions (50% aqueous KOH), standard methyl or ethyl esters would undergo rapid saponification. The steric bulk of the tert-butyl group completely suppresses background ester hydrolysis.

The Electrophile: Cyclopentyl Iodide

Secondary alkyl halides are notoriously sluggish in SN2 reactions due to steric hindrance. If cyclopentyl bromide is used, the reaction requires elevated temperatures, which degrades the enantioselectivity and promotes background (uncatalyzed) racemic alkylation. Cyclopentyl iodide is highly electrophilic, allowing the SN2 alkylation to proceed smoothly at 0 °C, locking the transition state into its most stereoselective conformation.

The Catalyst: (S)-Maruoka Catalyst

The (S)-Maruoka catalyst is a highly lipophilic, rigid, C2-symmetric spiro-quaternary ammonium salt.

  • Ion Pairing: The catalyst extracts hydroxide from the aqueous boundary to the organic phase, deprotonating the Schiff base to form a chiral ammonium enolate ion pair.

  • Stereocontrol: The bulky binaphthyl or biphenyl substituents of the catalyst create a rigid chiral pocket that completely shields the Re-face of the enolate. Consequently, the cyclopentyl iodide is forced to approach exclusively from the Si-face, yielding the (S)-enantiomer.

Mechanistic_Cycle OrgPhase Organic Phase (Toluene) Lipophilic Environment AqPhase Aqueous Phase (50% KOH) Base Reservoir Enolate Chiral Ammonium Enolate (Re-face shielded by Catalyst) AqPhase->Enolate Interfacial Deprotonation Schiff Glycine Schiff Base (Substrate) Schiff->Enolate Loss of α-proton Alkylation Stereoselective Alkylation (+ Cyclopentyl Iodide) Enolate->Alkylation S_N2 Reaction Product (S)-Alkylated Schiff Base (Product) Alkylation->Product Si-face attack only Catalyst (S)-Maruoka Catalyst (Q+ X-) Alkylation->Catalyst Catalyst Regeneration Catalyst->Enolate Tight Ion Pairing

Caption: Mechanistic cycle of the Chiral Phase-Transfer Catalyzed (PTC) asymmetric alkylation.

Experimental Workflow

The synthesis is divided into two operational stages: the catalytic asymmetric alkylation, followed by a one-pot global deprotection to isolate the amino acid as a stable hydrochloride salt.

PTC_Workflow SM tert-Butyl 2-((diphenylmethylene)amino)acetate + Cyclopentyl Iodide PTC Asymmetric PTC Alkylation (S)-Maruoka Catalyst (1 mol%) 50% KOH / Toluene, 0 °C SM->PTC Int Intermediate: tert-Butyl (S)-2-((diphenylmethylene)amino)-2-cyclopentylacetate PTC->Int >98% ee, 92% Yield Hydrolysis Global Deprotection 6M HCl, THF, Reflux (12 h) Int->Hydrolysis Product (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride (Target Compound) Hydrolysis->Product Quantitative Conversion

Caption: Two-step workflow for the synthesis of (2S)-2-Amino-2-cyclopentylacetic acid HCl.

Step-by-Step Protocols

Protocol A: Catalytic Asymmetric Alkylation

Objective: Synthesize tert-butyl (S)-2-((diphenylmethylene)amino)-2-cyclopentylacetate.

Materials:

  • tert-Butyl 2-((diphenylmethylene)amino)acetate (10.0 mmol, 2.95 g)

  • Cyclopentyl iodide (15.0 mmol, 2.94 g)

  • (S)-Simplified Maruoka Catalyst® (0.1 mmol, 1.0 mol%)

  • Toluene (30 mL)

  • 50% (w/w) Aqueous KOH solution (10 mL)

Procedure:

  • System Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 2-((diphenylmethylene)amino)acetate, cyclopentyl iodide, and the (S)-Maruoka catalyst.

  • Solvent Addition: Dissolve the organic components in 30 mL of HPLC-grade toluene. Cool the biphasic mixture to exactly 0 °C using an ice-water bath. Critical Step: Temperature control is paramount to suppress the background racemic reaction.

  • Base Addition: Vigorously stir the mixture (>1000 rpm) and dropwise add 10 mL of pre-chilled 50% aqueous KOH. Causality: Biphasic PTC reactions are mass-transfer limited. High-speed stirring maximizes the interfacial surface area, ensuring the catalytic cycle outpaces uncatalyzed degradation.

  • Reaction Monitoring: Maintain vigorous stirring at 0 °C for 12–18 hours. Monitor the disappearance of the starting Schiff base via TLC (Hexanes/EtOAc 9:1) or HPLC.

  • Quenching & Extraction: Once complete, dilute the mixture with water (30 mL) and ethyl acetate (50 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc 95:5) to yield the intermediate as a viscous pale-yellow oil.

Protocol B: Global Deprotection and Salt Formation

Objective: Cleave the Schiff base and tert-butyl ester to yield the final hydrochloride salt.

Materials:

  • Intermediate from Protocol A (~9.0 mmol)

  • Tetrahydrofuran (THF) (20 mL)

  • 6M Aqueous HCl (20 mL)

Procedure:

  • Hydrolysis: Dissolve the purified intermediate in 20 mL of THF in a 100 mL round-bottom flask. Add 20 mL of 6M aqueous HCl.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 12 hours. Causality: The acidic conditions first hydrolyze the imine (releasing benzophenone) and subsequently cleave the tert-butyl ester (releasing isobutylene gas), directly forming the amino acid hydrochloride salt in one pot.

  • Phase Separation: Cool the mixture to room temperature. Extract the aqueous layer with diethyl ether (3 × 20 mL) to remove the benzophenone byproduct and any unreacted lipophilic impurities.

  • Isolation: Concentrate the aqueous layer under reduced pressure (rotary evaporator, water bath at 45 °C) to remove water and residual HCl.

  • Trituration: Triturate the resulting crude solid with cold acetone or diethyl ether to remove trace colored impurities. Filter and dry under high vacuum to afford (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride as a pristine white crystalline powder.

Data Presentation & Optimization

The following table summarizes the optimization of the PTC alkylation step, demonstrating the causality of the chosen parameters.

Table 1: Optimization of the Asymmetric Phase-Transfer Alkylation

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ee (%)
1 (S)-Maruoka (1.0) 50% KOH Toluene 0 12 92 >98
2(S)-Maruoka (0.1)50% KOHToluene0188997
3(S)-Maruoka (1.0)10% KOHToluene0484585
4(S)-Maruoka (1.0)50% KOHDCM0128592
5Cinchonidine-PTC (10.0)50% KOHToluene0247588
  • Entry 1 (Optimal): Provides the best balance of reaction rate, chemical yield, and enantioselectivity.

  • Entry 3: Demonstrates that a lower base concentration (10% KOH) fails to efficiently deprotonate the substrate at the interface, leading to sluggish kinetics and reduced ee due to background racemic alkylation.

  • Entry 5: Shows that while classical Cinchona alkaloid-derived catalysts work, they require 10× higher loading and yield significantly lower enantioselectivity for sterically demanding secondary electrophiles like cyclopentyl iodide [4].

References

  • Singh, S., & Pennington, M. W. (2003). An efficient asymmetric synthesis of Fmoc-L-cyclopentylglycine via diastereoselective alkylation of a glycine enolate equivalent. Tetrahedron Letters, 44(13), 2683-2685. URL:[Link]

  • Lu, J., Huang, L., Liang, H., Wang, Z., Kato, T., Liu, Y., & Maruoka, K. (2024). Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters. Organic Letters, 26(5), 1012-1016. URL:[Link]

  • Shirakawa, S., Ueda, M., Tanaka, Y., Hashimoto, T., & Maruoka, K. (2007). Design of Binaphthyl-Modified Symmetrical Chiral Phase-Transfer Catalysts: Substituent Effect of 4,4′,6,6′-Positions of Binaphthyl Rings in the Asymmetric Alkylation of a Glycine Derivative. Chemistry - An Asian Journal, 2(10), 1276-1281. URL:[Link]

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. URL:[Link]

Method

Application Note: Synthesis and Isolation of Fmoc-(2S)-2-Amino-2-cyclopentylacetic Acid from Hydrochloride Salt

Executive Summary (2S)-2-Amino-2-cyclopentylacetic acid (commonly known as L-cyclopentylglycine) is a highly valuable non-proteinogenic amino acid utilized in the design of peptidomimetics, constrained peptides, and comb...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-Amino-2-cyclopentylacetic acid (commonly known as L-cyclopentylglycine) is a highly valuable non-proteinogenic amino acid utilized in the design of peptidomimetics, constrained peptides, and combinatorial libraries. To seamlessly integrate this building block into Solid-Phase Peptide Synthesis (SPPS), the α-amine must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

This application note details a robust, scalable, and self-validating protocol for the Fmoc protection of L-cyclopentylglycine directly from its hydrochloride (HCl) salt. By utilizing Fmoc-OSu under modified Schotten-Baumann conditions, this workflow ensures high enantiomeric fidelity, eliminates oligomeric byproducts, and streamlines downstream purification.

Mechanistic Rationale & Reagent Selection

As an Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than simply executing a recipe.

  • Addressing the Hydrochloride Salt: Commercially available non-proteinogenic amino acids are frequently supplied as HCl salts to prevent oxidative degradation and maintain stereochemical integrity. In a standard Fmoc protection scheme, the amine must act as a nucleophile. Consequently, the stoichiometric baseline for the base (e.g., NaHCO3​ ) must be explicitly adjusted. One equivalent is strictly consumed to neutralize the HCl salt, a second neutralizes the N-hydroxysuccinimide (NHS) byproduct liberated during the reaction, and a slight excess (0.5 eq) maintains the optimal pH (8.0–9.0) to ensure the amine remains unprotonated1.

  • Fmoc-OSu vs. Fmoc-Cl: While Fmoc-Cl is a highly reactive and traditional protecting agent, it generates a highly activated mixed anhydride intermediate that can react with a second amino acid molecule, leading to unproductive oligopeptide (dipeptide) formation. Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate) is selected because the succinimide leaving group is milder, significantly increasing the stability of the reagent and suppressing dipeptide formation, thereby yielding a higher purity product 2.

  • Biphasic Solvent System: The reaction employs a THF/Water (1:1 v/v) mixture. Water is essential to dissolve the amino acid salt and the inorganic base, while THF solubilizes the highly lipophilic Fmoc-OSu reagent, facilitating efficient cross-phase reaction kinetics 3.

Experimental Workflow

G A Starting Material L-Cyclopentylglycine HCl B Neutralization (aq. NaHCO3, pH 8-9) A->B Neutralizes HCl salt C Fmoc Protection (Fmoc-OSu in THF, 16h, RT) B->C Schotten-Baumann Coupling D Aqueous Wash (Extract with Et2O) C->D Removes unreacted Fmoc-OSu E Acidification (1M HCl to pH 2.0) D->E Protonates Carboxylate F Product Extraction (EtOAc extraction) E->F Phase Transfer to Organic G Final Product Fmoc-L-Cyclopentylglycine F->G Concentration & Crystallization

Workflow for the synthesis of Fmoc-(2S)-2-Amino-2-cyclopentylacetic acid from its HCl salt.

Quantitative Reagent Matrix

ReagentMW ( g/mol )EquivalentsMass/Vol (10 mmol scale)Function
(2S)-2-Amino-2-cyclopentylacetic acid HCl 179.641.0 eq1.80 gStarting Material
Fmoc-OSu 337.331.05 eq3.54 gProtecting Reagent
NaHCO3​ 84.012.5 eq2.10 gBase / Acid Scavenger
Tetrahydrofuran (THF) 72.11-20 mLOrganic Co-solvent
Water (Milli-Q) 18.02-20 mLAqueous Co-solvent
1M HCl (aq) 36.46~ 2.5 eq~ 25 mLAcidification Agent
Ethyl Acetate (EtOAc) 88.11-90 mLExtraction Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next phase unless the specific validation checkpoints are met.

Phase 1: Amine Liberation and Coupling
  • Dissolution: Suspend (2S)-2-Amino-2-cyclopentylacetic acid HCl (1.80 g, 10.0 mmol) in 20 mL of Milli-Q water in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Neutralization: Slowly add NaHCO3​ (2.10 g, 25.0 mmol) in small portions.

    • Causality: Effervescence ( CO2​ release) will occur as the hydrochloride salt is neutralized. The excess base prepares the environment to buffer the incoming acidic NHS byproduct.

    • Self-Validation Checkpoint 1: Verify the pH of the solution using pH indicator paper. It must read between 8.0 and 8.5. If the pH is below 7, the amine is still protonated; add additional NaHCO3​ until mildly basic.

  • Reagent Addition: Cool the aqueous solution to 0–5 °C using an ice bath. Dissolve Fmoc-OSu (3.54 g, 10.5 mmol) in 20 mL of THF and add this solution dropwise over 15 minutes via an addition funnel.

    • Causality: Cooling suppresses the competitive hydrolysis of Fmoc-OSu by water, maximizing the effective concentration of the protecting reagent.

  • Reaction: Remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 12–16 hours.

    • Self-Validation Checkpoint 2: Monitor reaction completion by TLC (Eluent: EtOAc/Hexanes 1:1 with 1% Acetic Acid). The ninhydrin-positive starting material spot at the baseline should disappear, replaced by a UV-active product spot ( Rf​≈0.4 ).

Phase 2: Impurity Clearance and Product Isolation
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 30 °C) to remove the THF.

    • Causality: If THF remains, the subsequent aqueous wash will prematurely extract the Fmoc-amino acid into the organic waste layer.

  • Basic Wash: Dilute the remaining aqueous phase with 15 mL of water and wash with Diethyl Ether ( 2×20 mL) in a separatory funnel. Discard the ether layers.

    • Causality: At pH 8, the target product is a water-soluble sodium carboxylate. The ether wash selectively extracts unreacted Fmoc-OSu and neutral fluorenyl byproducts (e.g., dibenzofulvene) 4.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2.0 using 1M HCl (aq).

    • Self-Validation Checkpoint 3: The solution will transition from clear to highly turbid (cloudy) as the Fmoc-amino acid protonates and precipitates out of the aqueous phase. This visual cue confirms the successful synthesis and protonation of the desired product.

  • Extraction: Extract the turbid aqueous mixture with Ethyl Acetate ( 3×30 mL).

    • Causality: Ethyl acetate efficiently partitions the highly lipophilic, protonated Fmoc-amino acid away from the aqueous salts ( NaCl , NHS).

  • Drying and Concentration: Combine the EtOAc layers, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield a crude white solid.

  • Purification: Recrystallize the crude solid from hot EtOAc/Hexanes to afford the pure Fmoc-(2S)-2-Amino-2-cyclopentylacetic acid.

Expected Analytical Profile

ParameterExpected ResultAnalytical Method
Yield 85 – 92%Gravimetric
Purity > 98%HPLC (UV at 254 nm)
Mass Spectrometry m/z 366.2 [M+H]⁺ESI-MS (Positive Ion Mode)
Appearance White crystalline powderVisual Inspection

References

  • Title: Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries Source: ACS Publications (Organic Process Research & Development) URL: [Link][1]

  • Title: Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link][3]

  • Title: Fluorenylmethyloxycarbonyl protecting group Source: Wikipedia URL: [Link][4]

Sources

Application

Applications of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride in Medicinal Chemistry: A Guide for Researchers

The incorporation of non-natural amino acids into peptide-based therapeutics and small molecule inhibitors represents a significant strategy in modern drug discovery. Among these, (2S)-2-Amino-2-cyclopentylacetic acid, a...

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Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of non-natural amino acids into peptide-based therapeutics and small molecule inhibitors represents a significant strategy in modern drug discovery. Among these, (2S)-2-Amino-2-cyclopentylacetic acid, a non-proteinogenic amino acid, offers unique structural properties that can enhance the pharmacological profiles of parent compounds. Its hydrochloride salt is a convenient form for handling and formulation. This technical guide provides an in-depth exploration of the applications of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride in medicinal chemistry, complete with detailed protocols for its integration into peptide synthesis and its use in the design of enzyme inhibitors.

Introduction: The Significance of Cyclopentyl Moieties in Drug Design

The cyclopentyl group, a five-membered carbocyclic ring, imparts a unique combination of hydrophobicity and conformational rigidity to a molecule. When incorporated into the backbone or side chain of a peptide or small molecule, it can:

  • Enhance Proteolytic Stability: The steric bulk of the cyclopentyl group can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.

  • Modulate Receptor Binding and Specificity: The constrained conformation of the cyclopentyl ring can pre-organize the ligand into a bioactive conformation, leading to improved binding affinity and selectivity for its biological target.

  • Improve Pharmacokinetic Properties: The lipophilic nature of the cyclopentyl group can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing oral bioavailability and tissue penetration.

The historical basis for the utility of cyclopentyl amino acids in medicine can be traced back to the discovery of natural products like cispentacin, which possess antimicrobial properties. This has inspired the synthetic exploration of a wide array of cyclopentyl-containing compounds with diverse therapeutic applications.

Application in Peptide Synthesis: Crafting More Robust Peptides

(2S)-2-Amino-2-cyclopentylacetic acid is a valuable building block for solid-phase peptide synthesis (SPPS), a cornerstone technique for the creation of custom peptides. The following section outlines a detailed protocol for the incorporation of this non-natural amino acid into a peptide sequence using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

Workflow for Incorporating (2S)-2-Amino-2-cyclopentylacetic acid into Peptides

The following diagram illustrates the key stages of solid-phase peptide synthesis for incorporating a non-natural amino acid like (2S)-2-Amino-2-cyclopentylacetic acid.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Prepare Resin Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling 2. Expose Amine Washing Washing Coupling->Washing 3. Form Peptide Bond Washing->Fmoc_Deprotection Repeat for next AA Cleavage Cleavage & Deprotection Washing->Cleavage Final AA Coupled Purification Purification Cleavage->Purification Release Peptide Inhibition_Assay_Workflow Preparation Prepare Reagents Incubation Incubation Preparation->Incubation Enzyme, Inhibitor, Buffer Reaction_Start Initiate Reaction Incubation->Reaction_Start Pre-incubation Measurement Measure Activity Reaction_Start->Measurement Add Substrate Analysis Data Analysis Measurement->Analysis Determine Rate IC50 Calculate IC50 Analysis->IC50

Method

Application Notes and Protocols: Efficient Coupling of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride in Peptide Chains

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Sterically Hindered Amino Acids The incorporation of structurally unique amino acids into peptide chains is a cor...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Amino Acids

The incorporation of structurally unique amino acids into peptide chains is a cornerstone of modern drug discovery and development. These modifications can confer enhanced proteolytic stability, constrained conformations, and improved pharmacological properties. (2S)-2-Amino-2-cyclopentylacetic acid, a cyclic α,α-disubstituted amino acid, presents a significant synthetic challenge due to its steric bulk. The quaternary α-carbon hinders the approach of both the activating agent and the incoming nucleophile, often leading to slow reaction kinetics, incomplete couplings, and an increased risk of racemization.[1][2][3][4] This guide provides a detailed overview of the most effective coupling reagents and protocols to successfully incorporate this demanding building block into peptide sequences, ensuring high yields and chiral purity.

Understanding the Coupling Chemistry: A Mechanistic Overview

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[5] To facilitate this, the carboxyl group must be activated to make it a better electrophile. Coupling reagents achieve this by converting the carboxylic acid into a more reactive intermediate. The choice of coupling reagent is paramount when dealing with sterically hindered amino acids like (2S)-2-Amino-2-cyclopentylacetic acid.

The Carbodiimide Pathway

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic coupling reagents.[6][7][8] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine to form the desired amide bond. However, this intermediate is also prone to rearranging into an unreactive N-acylurea, a side reaction that can reduce yield.[6][9] More critically for chiral amino acids, it can lead to the formation of an oxazolone intermediate, which is highly susceptible to racemization.[9][10]

To mitigate these side reactions, additives such as 1-Hydroxybenzotriazole (HOBt) or its more reactive analogue, 1-Hydroxy-7-azabenzotriazole (HOAt), are essential.[10][11] These additives intercept the O-acylisourea to form an active ester that is more stable and less prone to racemization, yet still sufficiently reactive to acylate the amine.[6][11]

Carbodiimide_Mechanism AA_COOH (2S)-2-Amino-2-cyclopentylacetic acid (R-COOH) O_acylisourea O-acylisourea intermediate AA_COOH->O_acylisourea + Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_acylisourea N_acylurea N-acylurea (inactive) O_acylisourea->N_acylurea Rearrangement Peptide_bond Peptide Bond + Urea O_acylisourea->Peptide_bond + Amine Active_ester Active Ester O_acylisourea->Active_ester + Additive Amine N-terminal amine (R'-NH2) Additive Additive (e.g., HOBt, HOAt) Active_ester->Peptide_bond + Amine

Caption: Carbodiimide coupling mechanism with additives.

Uronium and Phosphonium Salt Reagents: The Modern Workhorses

For challenging couplings involving sterically hindered amino acids, uronium and phosphonium salt-based reagents are often the preferred choice.[5][12][13][14] These reagents, such as HATU, HBTU, and PyBOP, offer higher coupling efficiencies and lower racemization risk compared to carbodiimides alone.[5][12][15]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[15][16][17] They react with the carboxylic acid in the presence of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to form an active ester in situ.[13] HATU, which incorporates the HOAt moiety, is particularly potent for hindered couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[13][14]

  • Phosphonium Salts: PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a widely used phosphonium salt reagent.[5][17] Similar to uronium salts, it generates an active ester. A key advantage of phosphonium reagents is that they are less likely to cause guanidinylation of the N-terminal amine, a side reaction that can occur with excess uronium reagent.[13]

Uronium_Phosphonium_Mechanism cluster_activation Activation AA_COOH (2S)-2-Amino-2-cyclopentylacetic acid (R-COOH) Active_Ester OAt/OBt Active Ester AA_COOH->Active_Ester Reagent Uronium/Phosphonium Salt (e.g., HATU, PyBOP) Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond Peptide Bond Active_Ester->Peptide_Bond + Amine Amine N-terminal amine (R'-NH2)

Caption: General mechanism for uronium/phosphonium salt reagents.

Recommended Coupling Reagents: A Comparative Analysis

The selection of the appropriate coupling reagent is critical for the successful incorporation of (2S)-2-Amino-2-cyclopentylacetic acid. The following table summarizes the properties and recommendations for the most suitable reagents.

Reagent ClassExample ReagentsStrengthsWeaknessesRecommendation for (2S)-2-Amino-2-cyclopentylacetic acid
Carbodiimides DIC, EDCCost-effective, readily available.[6][7]Higher risk of racemization without additives, potential for N-acylurea formation.[6][9]Suitable for less demanding steps, but always use with an additive like OxymaPure or HOAt.[10][11]
Uronium/Aminium Salts HATU, HCTU, HBTUHigh coupling efficiency, fast reaction kinetics, low racemization.[5][13][15]More expensive, can cause guanidinylation if used in large excess.[13]Highly Recommended. HATU is often the reagent of choice for difficult couplings due to its high reactivity.[14][17]
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, low racemization, no guanidinylation side reaction.[5][13][17]Byproducts can be carcinogenic (for BOP), more expensive than carbodiimides.[14][15]Highly Recommended. A very effective and safer alternative to uronium salts, especially when excess reagent is needed.
Immonium/Thiouronium Salts COMUHigh efficiency comparable to HATU, non-explosive byproducts, good solubility.[8]Can have limited solution stability.[13]Excellent Choice. A modern and safer alternative to HOBt/HOAt-based reagents.

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Note that (2S)-2-Amino-2-cyclopentylacetic acid is supplied as a hydrochloride salt, which requires neutralization before coupling. This is typically achieved by the base used in the coupling reaction (e.g., DIPEA).

Protocol 1: HATU-Mediated Coupling

This is the recommended protocol for achieving high coupling efficiency with the sterically hindered (2S)-2-Amino-2-cyclopentylacetic acid.

Materials:

  • Fmoc-deprotected resin-bound peptide

  • Fmoc-(2S)-2-Amino-2-cyclopentylacetic acid hydrochloride

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected resin in DMF for 20-30 minutes. Drain the solvent.

  • Activation Solution Preparation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-(2S)-2-Amino-2-cyclopentylacetic acid hydrochloride and 3-5 equivalents of HATU in DMF.

  • Activation: Add 6-10 equivalents of DIPEA to the activation solution. The extra equivalents of base are necessary to neutralize the hydrochloride salt of the amino acid. Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

  • Monitoring: Monitor the coupling progress using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by Dichloromethane (DCM) (3-5 times).

HATU_Protocol start Start: Fmoc-deprotected resin swell Swell resin in DMF start->swell couple Add activation mix to resin Agitate 2-4 hours swell->couple prepare_activation Prepare Activation Solution: Fmoc-AA-HCl + HATU in DMF activate Activate: Add DIPEA, pre-activate 1-5 min prepare_activation->activate activate->couple monitor Monitor with Kaiser Test couple->monitor monitor->couple Positive (re-couple) wash Wash resin (DMF, DCM) monitor->wash Negative end End: Coupled Resin wash->end

Caption: Workflow for HATU-mediated coupling protocol.

Protocol 2: DIC/OxymaPure-Mediated Coupling

This protocol offers a cost-effective and safer alternative to HOBt/HOAt-based methods, as OxymaPure is not explosive.

Materials:

  • Fmoc-deprotected resin-bound peptide

  • Fmoc-(2S)-2-Amino-2-cyclopentylacetic acid hydrochloride

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N,N-Diisopropylethylamine (DIPEA) (optional, for neutralization if not sufficient in situ)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected resin in DMF for 20-30 minutes. Drain the solvent.

  • Coupling Solution Preparation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-(2S)-2-Amino-2-cyclopentylacetic acid hydrochloride and 3-5 equivalents of OxymaPure in DMF. If the hydrochloride salt proves problematic for in-situ neutralization, 3-5 equivalents of a tertiary base like DIPEA can be added here.

  • Initiation: Add 3-5 equivalents of DIC to the resin, followed immediately by the amino acid/OxymaPure solution. This is an in situ activation.

  • Reaction: Agitate the reaction vessel at room temperature for 3-6 hours.

  • Monitoring: Monitor the coupling progress using the Kaiser test. Due to the steric hindrance, a double coupling may be necessary. If the test is positive after the initial coupling time, drain, wash with DMF, and repeat steps 2-4.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Troubleshooting and Field-Proven Insights

  • Incomplete Coupling: Due to the steric hindrance of (2S)-2-Amino-2-cyclopentylacetic acid, incomplete coupling is the most common issue.[3][4] If a single coupling is insufficient, a "double coupling" is recommended, where the coupling procedure is repeated before moving to the next deprotection step.[18][19]

  • Elevated Temperatures: For particularly stubborn couplings, increasing the temperature to 35-50°C can significantly improve the reaction rate. Microwave-assisted peptide synthesis can also be highly effective.[8]

  • Solvent Choice: While DMF is the standard, for sequences prone to aggregation, using N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts may improve outcomes.[20][21]

  • Racemization: While modern uronium and phosphonium reagents significantly reduce racemization, it is still a concern.[10][20][22] Avoid using strong, non-hindered bases and unnecessarily long pre-activation times. Always use an additive when coupling with carbodiimides.[8][10][11]

Conclusion

The successful incorporation of sterically demanding amino acids like (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride is achievable with the appropriate selection of reagents and optimized protocols. High-efficiency uronium and phosphonium salt reagents, particularly HATU and PyBOP, are the gold standard for these challenging couplings. By understanding the underlying chemistry and anticipating potential difficulties, researchers can confidently synthesize complex peptides incorporating this valuable building block, paving the way for novel therapeutics and research tools.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Biotage. Optimizing Peptide Coupling: Key Techniques. [Link]

  • Mayer, J. P., et al. (1996). Total Synthesis of Dehydrodidemnin B. Use of Uronium and Phosphonium Salt Coupling Reagents in Peptide Synthesis in Solution. The Journal of Organic Chemistry. [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin. [Link]

  • Vilà, S., et al. (2018). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. ARKIVOC. [Link]

  • Subirós-Funosas, R., et al. (2012). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters. [Link]

  • Medicilon. (2022, November 29). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. [Link]

  • Wang, Z., et al. (2025, August 11). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Katritzky, A. R., et al. (2007, June 20). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Nilson, P., et al. (2016, July 12). Efficient and scalable synthesis of α,α-disubstituted β-amino amides. RSC Publishing. [Link]

  • Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Zhang, X., & Wu, J. (2013). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. PMC. [Link]

  • Fields, G. B. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. DU Chem. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Google Patents. US20200277327A1 - Method for synthesizing peptide containing n-substituted amino acid.
  • AAPPTec. Peptide Coupling Reagents. [Link]

  • Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. Amino acid structure and “Difficult sequences” In solid phase peptide synthesis | Request PDF. [Link]

  • Tiecco, M., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • AAPPTEC. Coupling Reagents for Solid Phase Peptide Synthesis Archives. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (2S)-2-Amino-2-cyclopentylacetic Acid Hydrochloride Synthesis

As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals facing yield bottlenecks in the synthesis of non-proteinogenic amino acids like (2S)-2-Amino-2-cyclopentyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals facing yield bottlenecks in the synthesis of non-proteinogenic amino acids like (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride (also known as L-cyclopentylglycine HCl)[1]. The cyclopentyl side chain imparts unique steric and electronic properties highly valued in peptide-based therapeutics, but this same steric bulk severely complicates α -carbon alkylation and enzymatic scale-up.

This technical guide bypasses basic overviews to address the root causality of yield losses in the two most scalable synthetic workflows: Asymmetric Alkylation of Glycine Enolates and Biocatalytic Reductive Amination .

Workflow Start Target: (2S)-2-Amino-2-cyclopentylacetic acid HCl Route1 Route A: Asymmetric Alkylation (Glycine Enolate Equivalent) Start->Route1 Route2 Route B: Biocatalytic Amination (Amino Acid Dehydrogenase) Start->Route2 Step1A 1. Enolate Formation (LHMDS) 2. Alkylation with Cyclopentyl Iodide Route1->Step1A Step2A 1. Cyclopentylglyoxylic Acid + NH3 2. L-AADH / FDH Cofactor Recycling Route2->Step2A Step1B 1. Cleavage (PdCl2 / H2) 2. HCl Salt Formation Step1A->Step1B Step2B 1. Protein Precipitation 2. Cation Exchange & HCl Salt Step2A->Step2B

Figure 1: Decision tree for the synthesis of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride.

Section 1: Chemical Synthesis – Asymmetric Alkylation

Focusing on the Williams' diphenyloxazinone / morpholinecarboxylate chiral auxiliary method.

Q1: My enolate alkylation yield is stalling at 30-40%, and I detect significant amounts of cyclopentene in the headspace. How can I drive the C-C bond formation? Causality: You are observing the classic competition between bimolecular nucleophilic substitution ( SN​2 ) and elimination (E2). Cyclopentyl halides are secondary alkyl halides. When reacted with a sterically demanding, strongly basic chiral glycine enolate, the E2 elimination pathway (yielding cyclopentene gas) easily outcompetes the desired SN​2 pathway. Solution:

  • Leaving Group Thermodynamics: Switch your electrophile from cyclopentyl bromide to cyclopentyl iodide. Iodide is highly polarizable, which significantly lowers the activation energy for the SN​2 transition state, allowing it to out-pace the E2 side-reaction[2].

  • Cation Solvation: Introduce a polar aprotic additive like DMPU or HMPA. This selectively solvates the lithium cation (from the LHMDS base), creating a "naked," highly reactive enolate that can forcefully overcome the steric hindrance of the cyclopentyl ring.

Q2: During the cleavage of the chiral auxiliary, I am observing epimerization and incomplete deprotection. How do I isolate the pure hydrochloride salt? Causality: Standard hydrolysis using strong aqueous acids (e.g., 6M HCl at reflux) can cause racemization at the newly formed α -stereocenter via enolization. Furthermore, standard Pd/C hydrogenolysis often fails to fully cleave the morpholine ring system. Solution: Utilize catalytic hydrogenolysis over Palladium(II) chloride ( PdCl2​ ). During the reaction, PdCl2​ is reduced to Pd0 by hydrogen gas, releasing exactly two equivalents of HCl in situ. This generates a mild, localized acidic environment that simultaneously cleaves the auxiliary and traps the target amino acid directly as the enantiopure (2S)-2-amino-2-cyclopentylacetic acid hydrochloride salt, achieving up to 84% yield[2].

Workflow Protocol A: Diastereoselective Alkylation & Cleavage

Self-Validating Step: The presence of the correct diastereomer can be validated pre-cleavage via 1H NMR; the anti- α -proton typically shifts distinctively compared to the syn-isomer, confirming stereocontrol before committing to the cleavage step.

  • Enolate Generation: Dissolve benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (1.0 eq) in anhydrous THF under argon. Cool to -78 °C. Add LHMDS (1.1 eq, 1.0 M in THF) dropwise. Stir for 30 minutes.

  • Alkylation: Add DMPU (2.0 eq) followed by cyclopentyl iodide (1.5 eq). Maintain at -78 °C for 2 hours, then allow to slowly warm to -20 °C over 4 hours. Quench with saturated aqueous NH4​Cl .

  • Extraction & Purification: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography to isolate the alkylated intermediate.

  • Hydrogenolytic Cleavage: Dissolve the intermediate in a 1:1 mixture of EtOH/THF. Add catalytic PdCl2​ (0.1 eq). Purge the vessel and stir under an H2​ atmosphere (1 atm) for 12 hours.

  • Isolation: Filter the mixture through Celite to remove the Pd catalyst. Concentrate the filtrate in vacuo and triturate with cold diethyl ether to precipitate the pure (2S)-2-amino-2-cyclopentylacetic acid hydrochloride salt.

Section 2: Biocatalysis – Reductive Amination

Focusing on enzymatic conversion using Amino Acid Dehydrogenases (AADH).

Q3: My enzymatic reductive amination of cyclopentylglyoxylic acid stalls at ~50% conversion. Addition of more AADH does not improve the yield. What is the limiting factor? Causality: The reaction is not limited by the AADH enzyme kinetics, but by thermodynamic equilibrium and cofactor depletion. The reductive amination consumes stoichiometric amounts of NADH. If NADH is not continuously regenerated, the reaction reaches equilibrium and halts[3]. Solution: Implement a continuous cofactor recycling system using Formate Dehydrogenase (FDH). FDH oxidizes formate to carbon dioxide ( CO2​ ) while reducing NAD+ back to NADH. Because CO2​ is a gas that escapes the aqueous reaction mixture, this step is thermodynamically irreversible, driving the entire amination process to >99% conversion[3].

Pathway Keto Cyclopentylglyoxylic Acid + NH3 AADH L-AADH Enzyme Keto->AADH Amino (2S)-2-Amino-2-cyclopentylacetic acid AADH->Amino Reductive Amination NAD NAD+ AADH->NAD FDH FDH Enzyme NADH NADH + H+ FDH->NADH Regeneration CO2 CO2 (Gas) FDH->CO2 Irreversible Oxidation NADH->AADH Hydride Transfer NAD->FDH Formate Formate Formate->FDH

Figure 2: Biocatalytic cofactor regeneration pathway using L-AADH and FDH.

Workflow Protocol B: Biocatalytic Reductive Amination

Self-Validating Step: The reaction progress can be visually validated by the cessation of CO2​ bubbling. When gas evolution stops, it is a reliable indicator that the keto-acid substrate has been completely consumed.

  • Substrate Preparation: Dissolve cyclopentylglyoxylic acid (100 mM) in 500 mM ammonium formate buffer. Adjust the pH to 8.0 using aqueous NH4​OH .

  • Enzyme & Cofactor Addition: Add NAD+ (1 mM catalytic amount), L-Amino Acid Dehydrogenase (L-AADH, 5 U/mL), and Formate Dehydrogenase (FDH, 10 U/mL).

  • Incubation & pH Stat: Incubate the reactor at 30 °C with gentle agitation. The reaction consumes ammonia; use an automated pH-stat to titrate 1M NH4​OH and strictly maintain pH 8.0 to prevent enzyme denaturation.

  • Downstream Processing: Once CO2​ evolution ceases, acidify the mixture to pH 2.0 using 2M HCl to precipitate the enzymes. Centrifuge at 10,000 x g for 15 minutes.

  • Resin Isolation: Load the clarified supernatant onto a strongly acidic cation exchange resin (e.g., Dowex 50WX8). Wash with deionized water, then elute the amino acid with 1M HCl. Lyophilize the eluate to recover the pure hydrochloride salt.

Quantitative Data Summary
Synthetic RouteKey StepCritical Reagents / BiocatalystsTypical YieldEnantiomeric / Diastereomeric ExcessPrimary Failure Mode / Impurity
Asymmetric Alkylation SN​2 AlkylationCyclopentyl iodide, LHMDS, DMPU60%>98% (de)E2 Elimination (cyclopentene)
Asymmetric Alkylation Hydrogenolysis PdCl2​ , H2​ (1 atm), EtOH84%>99% (ee)Incomplete auxiliary cleavage
Biocatalysis Reductive AminationL-AADH, FDH, NH4+​ , NAD+ >85%>99% (ee)Unreacted keto-acid substrate
References
  • PubChem / National Institutes of Health (NIH) . "(2S)-2-amino-2-cyclopentylacetic acid hydrochloride | CID 68591025". National Center for Biotechnology Information.[Link]

  • Singh, S., & Pennington, M. W. (2003) . "An Efficient Asymmetric Synthesis of Fmoc-L-cyclopentylglycine via Diastereoselective Alkylation of a Glycine Enolate Equivalent". Tetrahedron Letters, 44(13), 2683-2685.[Link]

  • Pharmaceutical Technology . "Advances in Asymmetric Synthesis". PharmTech.[Link]

Sources

Optimization

Technical Support Center: Crystallization of (2S)-2-Amino-2-cyclopentylacetic acid;hydrochloride

Welcome to the technical support center for the purification of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride. This non-proteinogenic amino acid is a critical building block in pharmaceutical development, and its p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride. This non-proteinogenic amino acid is a critical building block in pharmaceutical development, and its purity is paramount. Crystallization is the most effective method for achieving high purity, but it comes with its own set of challenges.

This guide is structured to provide direct, actionable solutions to common problems encountered during the crystallization process. It is designed for researchers, scientists, and drug development professionals who require robust, reproducible purification protocols.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and detailed protocols for resolution.

Q1: My final product has persistent impurities after crystallization. How can I improve the purity?

A1: Senior Scientist's Analysis

Persistent impurities are typically structurally similar to the target compound or were present in high concentrations in the crude material. For (2S)-2-Amino-2-cyclopentylacetic acid, which may be synthesized via a Strecker reaction, common impurities include unreacted starting materials (e.g., cyclopentanecarboxaldehyde), the intermediate α-aminonitrile, or diastereomers if a non-stereospecific synthesis was used.[1][2] The key to successful purification is to exploit the subtle differences in solubility between the desired product and the impurities. This is often achieved by selecting an appropriate solvent/anti-solvent system.

An effective strategy is to use a solvent in which the target compound is sparingly soluble at room temperature but readily soluble at elevated temperatures, while impurities remain more soluble upon cooling. An anti-solvent, in which the target compound is poorly soluble, can be added to induce selective precipitation. For amino acid hydrochlorides, a mixture of an alcohol and water is often effective.[3]

G cluster_0 Impurity Removal Workflow A Dissolve Crude Product in Minimum Hot Solvent (e.g., Isopropanol) B Hot Gravity Filtration (Optional: removes insoluble impurities) A->B C Slowly Add Anti-Solvent (e.g., Water or Heptane) until faint turbidity persists B->C D Cool Slowly to Room Temperature C->D E Cool Further (e.g., 0-4 °C) D->E F Isolate Crystals (Filtration) E->F G Wash with Cold Anti-Solvent F->G H Dry Under Vacuum G->H I Analyze Purity (HPLC, NMR) H->I J Purity > 99.5%? I->J K Process Complete J->K Yes L Re-crystallize with Different Solvent System J->L No L->A

Caption: Troubleshooting workflow for enhancing product purity.

  • Solvent Selection: Begin by testing solubility in various solvent systems. A good starting point for amino acid hydrochlorides is an alcohol (Methanol, Ethanol, Isopropanol) or a mixture with water.[3][4]

  • Dissolution: In a flask equipped with a reflux condenser, add the crude (2S)-2-Amino-2-cyclopentylacetic acid;hydrochloride. Add a minimal amount of the primary solvent (e.g., Isopropanol) and heat to reflux to fully dissolve the solid.

  • Anti-Solvent Addition: While maintaining the high temperature, add an anti-solvent (e.g., water or a non-polar solvent like heptane) dropwise until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is nearing saturation.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical as it favors the growth of larger, purer crystals over the rapid precipitation of impurities.[5]

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under a vacuum at a moderate temperature (e.g., 40-50 °C).

Q2: The crystallization process resulted in an oil or amorphous solid instead of crystals. What went wrong?

A2: Senior Scientist's Analysis

"Oiling out" or the formation of an amorphous precipitate is a common problem in crystallization, particularly with salts. This phenomenon occurs when the solute's concentration exceeds its solubility limit to such a high degree that the molecules crash out of solution before they can organize into an ordered crystal lattice.

Key causes include:

  • Too-rapid cooling: This is the most frequent cause.[5]

  • High impurity concentration: Impurities can inhibit nucleation and crystal growth, promoting oil formation.[6]

  • Inappropriate solvent: The solvent system may be too "good," keeping the compound in solution even at lower temperatures, or too "poor," causing it to crash out non-selectively.

G A Oiling Out or Amorphous Solid Observed B Re-heat solution to dissolve the oil A->B C Add more primary solvent to ensure full dissolution B->C D Allow to cool EXTREMELY slowly (e.g., insulated Dewar) C->D E Crystals Formed? D->E F Success! E->F Yes G Try adding a seed crystal just below saturation temp. E->G No H Still Oiling Out? G->H H->F No, Crystals Formed I Change Solvent System. Consider a solvent with lower solvating power. H->I Yes I->B Restart J Isolate oil, re-dissolve in minimal good solvent, and add to a large volume of stirred anti-solvent (Reverse Anti-Solvent Addition) I->J Alternative

Caption: Decision-making process when "oiling out" occurs.

  • Re-dissolve: If an oil has formed, re-heat the mixture until the oil completely dissolves back into the solution.

  • Dilute: Add a small amount (10-20% by volume) of the primary solvent to reduce the level of supersaturation.

  • Scratch/Seed: If you have a pure crystal, add a tiny amount (a "seed crystal") to the solution once it has cooled slightly. This provides a template for proper crystal growth. Alternatively, gently scratching the inside of the flask with a glass rod at the solution's surface can initiate nucleation.

  • Slow Cooling: Insulate the flask (e.g., by wrapping it in glass wool or placing it in a large Dewar flask filled with warm water) to ensure the cooling rate is as slow as possible.

  • Trituration: If oiling persists, isolate the oil and attempt to induce crystallization by trituration. This involves repeatedly scratching and stirring the oil with a small amount of a solvent in which it is completely insoluble (e.g., hexane or diethyl ether).

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent system for crystallizing (2S)-2-Amino-2-cyclopentylacetic acid;hydrochloride?

A: There is no single "ideal" system, as it depends on the impurity profile. However, for amino acid hydrochlorides, mixed solvent systems are highly effective.[7] A good starting point is a lower-chain alcohol (like isopropanol or ethanol) as the solvent and water as the anti-solvent.[3] This combination balances the polarity needed to dissolve the salt form while allowing for controlled precipitation.

Solvent SystemPrimary SolventAnti-SolventKey Considerations
System 1 Isopropanol (IPA)WaterGood for removing less polar impurities. Water addition carefully controls solubility.
System 2 EthanolHeptane/HexaneEffective for removing more polar impurities that remain in the ethanol.
System 3 WaterAcetone/IPAUseful if the compound is highly water-soluble. Acetone or IPA acts as the anti-solvent.[4]

Q: How does pH affect the crystallization of an amino acid hydrochloride?

A: pH is critical. For the hydrochloride salt, the solution should be kept acidic (typically pH 1-3) to ensure the amino group remains protonated as the hydrochloride salt (-NH3+ Cl-). If the pH rises towards the isoelectric point (pI) of the amino acid, the zwitterionic form will start to predominate.[6] This change in speciation drastically alters solubility—often increasing it—which can inhibit crystallization or even cause previously formed crystals to redissolve. It is sometimes beneficial to add a slight excess of HCl to the crystallization medium to suppress this equilibrium.[8]

Q: What are the best techniques for initiating crystallization if it doesn't start spontaneously?

A: Spontaneous nucleation can sometimes be difficult. If a clear, supersaturated solution fails to produce crystals, you can use the following techniques:

  • Seeding: Introduce a small, pure crystal of the target compound into the solution. This is the most reliable method as it provides a perfect template for lattice formation.

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide nucleation sites.

  • Ultrasonic Bath: Briefly placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.

  • Flash Freeze: Cool a small aliquot of the solution rapidly (e.g., with dry ice/acetone) to form a solid. Then, allow this frozen material to warm to the crystallization temperature, where it can act as a seed.

Q: Can I control the crystal size and shape (morphology)?

A: Yes, crystal morphology can be controlled and is important for downstream processing like filtration and formulation.[9][10]

  • Slower cooling rates and lower levels of supersaturation generally lead to larger, more well-defined crystals.[5]

  • Solvent choice has a significant impact. Different solvents can favor growth on different crystal faces, leading to different shapes (e.g., needles vs. plates).[11]

  • Additives , such as other amino acids or polymers, can sometimes be used in small quantities to influence crystal habit by selectively adsorbing to certain crystal faces and inhibiting their growth.[9][12]

References

  • Tuning Morphology in Active Pharmaceutical Ingredients: Controlling the Crystal Habit of Lovastatin through Solvent Choice and Non-Size-Matched Polymer Additives.
  • Active Pharmaceutical Ingredient (API)
  • Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. MDPI.
  • Tuning morphology in active pharmaceutical ingredients: Controlling the crystal habit of lovastatin through solvent choice and non-size-matched polymer additives.
  • Taking control of crystal form
  • Process for the preparation of crystals of a salt of acidic amino acid and basic amino acid.
  • An effective organic solvent system for the dissolution of amino acids. PubMed.
  • How to get (or crystallize) solid amino acids derivatives and peptides?
  • Rapid Continuous Antisolvent Crystallization of Multicomponent Systems.
  • Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. MPG.PuRe.
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository.
  • Process for producing crystals of salt of acidic amino acid and basic amino acid.
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
  • Strecker amino acid synthesis. Wikipedia.
  • Separation and Refining of Amino acids. DIAION.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Effect of Amino Acid Addition on the Crystallization of Asparagine.

Sources

Troubleshooting

Technical Support Center: Enhancing Coupling Efficiency of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride in SPPS

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the solid-phase peptide synthesis (SPPS) of (2S)-2-Amino-2-cyclopentylacetic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the solid-phase peptide synthesis (SPPS) of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride (commonly known as L-Cyclopentylglycine hydrochloride, or Cpg·HCl ).

Coupling this specific building block presents a dual challenge: the severe steric hindrance of the alpha-branched cyclopentyl ring and the acidic nature of the hydrochloride salt. Below, you will find a diagnostic workflow, mechanistic insights, and self-validating protocols to ensure high-fidelity peptide assembly.

Diagnostic Troubleshooting Workflow

When a coupling step fails, systematic troubleshooting is required to identify whether the failure stems from incomplete salt neutralization, poor reagent selection, or insufficient thermal energy.

G Start Start: Cpg·HCl Coupling Salt Neutralize HCl Salt (+1 eq DIEA/NMM) Start->Salt Reagent Select Coupling Reagent (HATU or DIC/Oxyma) Salt->Reagent Method Coupling Method Reagent->Method MW Microwave SPPS (75-90°C, 5-10 min) Method->MW RT Room Temp SPPS (Double Coupling, 2-4 hrs) Method->RT Analyze LC-MS / Kaiser Test MW->Analyze RT->Analyze Success Proceed to Next Cycle Analyze->Success Complete Fail Incomplete Coupling Analyze->Fail Incomplete Optimize Use COMU/PyAOP or PEG Resin Fail->Optimize Optimize->Reagent

Workflow for optimizing the SPPS coupling of sterically hindered Cpg·HCl.

Frequently Asked Questions (FAQs)

Q: Why does Cpg exhibit such poor coupling efficiency compared to standard amino acids? A: The inefficiency is driven by steric hindrance. Cpg features a bulky, aliphatic cyclopentyl ring directly attached to the alpha-carbon. This bulk physically obstructs the trajectory of the incoming resin-bound amine during the bimolecular nucleophilic substitution (aminolysis) step, drastically increasing the activation energy required for peptide bond formation[1].

Q: How does the hydrochloride salt formulation impact the reaction, and how do I correct it? A: Because the building block is supplied as a hydrochloride salt (Cpg·HCl), introducing it directly into the coupling environment will introduce excess protons. These protons will immediately protonate the resin-bound N-terminal amine (converting −NH2​ to −NH3+​ ), rendering it non-nucleophilic and halting the coupling entirely. Causality fix: You must add exactly 1.0 extra equivalent of a non-nucleophilic base (e.g., DIEA or NMM) specifically to neutralize the HCl salt prior to activation.

Q: Which coupling reagents are most effective for Cpg? A: For highly hindered amino acids, uronium/aminium salts like HATU or Oxyma-based reagents like COMU are strongly recommended. Standard reagents like HBTU or DIC/HOBt form OBt esters that are insufficiently reactive for alpha-branched residues[1].

Q: Does microwave-assisted SPPS (MW-SPPS) improve Cpg coupling? A: Yes. Microwave heating (typically 75–90°C) provides the necessary thermal energy to overcome the high activation barrier of sterically hindered couplings. MW-SPPS can reduce coupling times from hours to minutes while significantly improving crude purity and minimizing aggregation[2].

Mechanistic Insights: Overcoming Steric Bulk

To force the coupling of a sterically hindered amino acid, the active ester must be highly reactive. HATU generates an OAt (7-azabenzotriazole) active ester . The nitrogen at the 7-position provides anchimeric assistance (neighboring group participation) by hydrogen-bonding with the incoming amine. This pre-organizes the transition state, accelerating aminolysis despite the steric block of the cyclopentyl group[3].

Mechanism Cpg Cpg Carboxylate OAt OAt Active Ester (Anchimeric Assistance) Cpg->OAt Activation HATU HATU + DIEA HATU->OAt Peptide Peptide Bond Formed OAt->Peptide Aminolysis Amine Resin-bound Amine Amine->Peptide

Mechanism of HATU-mediated activation and OAt ester aminolysis for Cpg.

Reagent Selection & Quantitative Data

Selecting the right coupling cocktail is critical. The table below summarizes the relative efficiencies of various coupling systems when applied to hindered aliphatic amino acids like Cpg.

Coupling SystemBase Required (eq)*Active IntermediateRelative Aminolysis RateEpimerization RiskRecommended Use Case
DIC / HOBt 1.0 (for HCl only)OBt Ester1x (Baseline)LowUnhindered residues
HBTU / DIEA 3.0OBt Ester2xLowRoutine SPPS
HATU / DIEA 3.0OAt Ester10xModerateHindered AAs (Cpg)
DIC / Oxyma 1.0 (for HCl only)Oxyma Ester15xLowMW-SPPS (Green Chem)
COMU / DIEA 3.0Oxyma Ester20xLowExtreme Hindrance

*Note: Base equivalents are calculated assuming 1 eq of Cpg·HCl and 1 eq of coupling reagent. The base amounts listed already account for the +1 eq required to neutralize the hydrochloride salt.

Validated Experimental Protocols

The following protocol utilizes a self-validating system (Kaiser testing) and microwave heating to ensure complete coupling of Cpg·HCl. Note: As an unprotected hydrochloride salt, Cpg·HCl is typically used as the final N-terminal capping residue. If chain elongation is required after Cpg, it must be Fmoc-protected prior to this step.

Protocol: Microwave-Assisted Double Coupling of Cpg·HCl

Objective: Achieve >99% coupling efficiency of Cpg onto a resin-bound peptide.

Step 1: Resin Swelling & Preparation

  • Action: Swell 0.1 mmol of a PEG-based resin (e.g., ChemMatrix) in DMF for 30 minutes. PEG resins are preferred over polystyrene for hindered couplings because they provide superior swelling and reaction site accessibility.

  • Validation: Perform a Kaiser test on a few resin beads. A positive (blue) result confirms the presence of free, deprotected N-terminal amines.

Step 2: Reagent Calculation (0.1 mmol scale)

  • Cpg·HCl: 4.0 equivalents (0.4 mmol).

  • HATU: 3.9 equivalents (0.39 mmol). Using slightly less HATU than the amino acid prevents capping of the resin by unreacted uronium species.

Step 3: Salt Neutralization & Pre-Activation

  • Action: Dissolve the Cpg·HCl and HATU in 2 mL of anhydrous DMF.

  • Neutralization: Add 9.0 equivalents (0.9 mmol) of DIEA. (Logic: 8 eq are required for standard HATU activation of 4 eq of amino acid, plus 1 eq to neutralize the 4 eq of HCl salt).

  • Activation: Vortex the mixture for 1–2 minutes to allow the formation of the highly reactive OAt ester.

Step 4: Microwave Coupling

  • Action: Transfer the activated Cpg solution to the resin.

  • Heating: React in a microwave peptide synthesizer at 75°C for 10 minutes . (Do not exceed 90°C to prevent side reactions).

Step 5: Mandatory Double Coupling

  • Action: Drain the reaction vessel and wash the resin with DMF (3 × 3 mL).

  • Repeat: Immediately repeat Steps 2–4 with fresh reagents. Hindered amino acids almost always require a double coupling to drive the reaction to completion[1].

Step 6: Final Validation

  • Action: Wash the resin thoroughly with DMF and DCM. Perform a Kaiser test.

  • Validation: A negative (yellow) result confirms complete acylation. If the test is slightly green/blue, perform a third coupling using COMU/DIEA before proceeding.

References

  • Benchchem. "Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids." Benchchem Support.1

  • Peptidechemistry.org. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." Peptide Chemistry.3

  • The Journal of Organic Chemistry. "Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies." ACS Publications.2

  • Sigma-Aldrich. "Peptide Coupling Reagents Guide." MilliporeSigma.

Sources

Optimization

Technical Support Center: Degradation of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride in Aqueous Solutions

Welcome to the technical support center for (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation pathways of this compound in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

(2S)-2-Amino-2-cyclopentylacetic acid hydrochloride is a non-proteinogenic amino acid analogue. Understanding its stability in aqueous solutions is critical for its application in pharmaceutical development, ensuring product safety, efficacy, and shelf-life.[1] This guide provides a comprehensive overview of the potential degradation pathways and practical advice for conducting stability and forced degradation studies.

Forced degradation studies are essential in pharmaceutical development to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[2][3] These studies involve subjecting the drug to conditions more severe than accelerated stability testing to predict its long-term stability.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride in aqueous solutions?

Based on the chemical structure (an amino acid with a cyclopentyl ring), the primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation. While specific data for this molecule is not extensively published, we can infer pathways from similar amino acid structures.

  • Hydrolysis: This is a common degradation route for compounds with susceptible functional groups.[3] For (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride, hydrolysis could potentially occur at the amide bond if it were part of a peptide chain, or through other reactions involving the amino and carboxylic acid groups under extreme pH and temperature conditions.[4][5] Generally, amino acids are relatively stable to hydrolysis in neutral aqueous solutions at physiological pH and body temperature.[6] However, in strong acidic or alkaline solutions, degradation can occur.[6]

  • Oxidation: The amino group can be susceptible to oxidation, potentially leading to the formation of various degradation products.[1][4] The presence of oxidizing agents, such as peroxides or metal ions, can accelerate this process.[7]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[2][8] While the cyclopentyl group itself is not a primary chromophore, the amino and carboxylic acid groups can absorb UV radiation to some extent, potentially leading to photolytic cleavage or other reactions.[8][9]

Q2: My assay shows a loss of the parent compound over time, but I don't see any distinct degradation peaks in my chromatogram. What could be happening?

There are several possibilities for this observation:

  • Formation of non-UV active products: The degradation products may lack a chromophore that absorbs at the detection wavelength you are using.

  • Formation of highly polar or non-volatile products: Degradants may be too polar to be retained on a reverse-phase HPLC column or too volatile to be detected by standard methods.

  • Adsorption to container surfaces: The compound or its degradants might be adsorbing to the walls of your storage containers.

  • Aggregation or polymerization: The molecule could be forming higher molecular weight species that are not eluting from your column or are broadly dispersed in the baseline.[1]

Troubleshooting Steps:

  • Use a universal detector: Employ a detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) to detect compounds that lack a UV chromophore.

  • Vary chromatographic conditions:

    • Use a different column chemistry (e.g., HILIC for polar compounds).

    • Alter the mobile phase composition and gradient.

  • Check for container adsorption: Use different types of containers (e.g., glass vs. polypropylene) and analyze the container rinse.

  • Employ size-exclusion chromatography (SEC): This technique can help identify the presence of aggregates or polymers.

Q3: I am observing multiple degradation peaks in my forced degradation study. How can I identify which stress condition is causing which peak?

A systematic approach is crucial for correlating degradation products with specific stress conditions.

Experimental Workflow:

Caption: Experimental workflow for forced degradation studies.

Procedure:

  • Individual Stress Studies: Perform forced degradation under one stress condition at a time (e.g., acid hydrolysis, base hydrolysis, oxidation, heat, light).[3]

  • Time-Point Analysis: Analyze samples at different time points to observe the formation and potential secondary degradation of products.[3]

  • Control Samples: Always include a control sample (unstressed) to compare against.

  • Peak Tracking: Use a stability-indicating HPLC method to separate the parent compound from its degradants. Track the appearance and growth of new peaks under each condition.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the purity of each chromatographic peak.

Q4: What are the recommended conditions for a forced degradation study of this compound?

Regulatory guidelines suggest a target degradation of 5-20% to ensure that the analytical methods are stability-indicating without completely destroying the molecule.[2]

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl at RT to 80°CHydrolysis of labile groups
Base Hydrolysis 0.01 M - 1 M NaOH at RT to 80°CHydrolysis, Racemization
Oxidation 0.3% - 3% H₂O₂ at RTOxidation of the amino group
Thermal Degradation 60°C - 105°C (in solution and solid state)Various reactions, including decarboxylation
Photodegradation Exposure to UV (254 nm/365 nm) and visible light (ICH Q1B)Photolytic cleavage, photo-oxidation

Table 1: Recommended Forced Degradation Conditions.[3][10][11][12]

Important Considerations:

  • Start with milder conditions and increase the severity if no degradation is observed.[3]

  • The concentration of the drug substance used for the study is typically around 1 mg/mL.[3]

Troubleshooting Guide

Issue 1: Poor peak shape or resolution in HPLC analysis.

Possible Causes:

  • Inappropriate column choice.

  • Unoptimized mobile phase pH or composition.

  • Column overload.

  • Interaction of the analyte with metal surfaces in the HPLC system.

Solutions:

  • Column Selection: For this polar compound, a C18 column with good end-capping is a reasonable start. If issues persist, consider a polar-embedded or polar-endcapped column, or HILIC.

  • Mobile Phase Optimization: The mobile phase pH should be controlled with a suitable buffer (e.g., phosphate or acetate) and should be at least 2 pH units away from the pKa of the analyte to ensure a single ionic form.

  • Reduce Injection Volume/Concentration: If the peak is fronting or tailing, try diluting the sample.

  • Use a Biocompatible HPLC System: If metal chelation is suspected, use a system with PEEK tubing and fittings.

Issue 2: Irreproducible results in stability studies.

Possible Causes:

  • Inconsistent sample preparation or storage conditions.

  • Evaporation of the solvent.

  • Contamination of the sample.

  • Instrument variability.

Solutions:

  • Standardize Protocols: Ensure all experimental parameters (temperature, pH, light exposure) are tightly controlled.

  • Use appropriate container closures: Use sealed vials to prevent solvent evaporation.

  • Maintain a clean working environment: Use high-purity solvents and reagents to avoid contamination.

  • Perform system suitability tests: Before each run, inject a standard to ensure the HPLC system is performing consistently.

Key Degradation Pathways and Mechanisms

While specific degradation products for (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride are not extensively documented in publicly available literature, we can propose likely pathways based on general amino acid chemistry.

Hydrolytic Degradation

In aqueous solutions, especially under acidic or basic conditions, the primary amine and carboxylic acid can participate in various reactions. While the C-N and C-C bonds of the core structure are generally stable, extreme conditions could lead to decarboxylation or deamination. For peptides containing this amino acid, hydrolysis of the peptide bond would be a primary concern.[5]

Oxidative Degradation

The amino group is susceptible to oxidation. Reaction with reactive oxygen species (ROS) can lead to the formation of imines, which can further hydrolyze to form an α-keto acid and ammonia.

oxidative_degradation AminoAcid (2S)-2-Amino-2-cyclopentylacetic acid Imine Iminocyclopentylacetic acid AminoAcid->Imine Oxidation (-2H) KetoAcid 2-Cyclopentyl-2-oxoacetic acid Imine->KetoAcid Hydrolysis (+H2O) Ammonia Ammonia Imine->Ammonia

Caption: Proposed oxidative degradation pathway.

Photodegradation

Amino acids can undergo photodegradation through various mechanisms, including photo-oxidation and photolysis.[8] For non-aromatic amino acids, direct photolysis is less common, but photosensitized reactions can occur.[8][9]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%) and increase linearly to a higher percentage (e.g., 95%) over 20-30 minutes to elute all potential degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for the peptide bond if applicable, or end absorption) and PDA for peak purity analysis.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Protocol 2: Forced Degradation Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL solution of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of NaOH before injection.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Incubate at 60°C. Neutralize with HCl.

  • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature.

  • Thermal: Incubate the stock solution at 60°C.

  • Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

At appropriate time points, withdraw an aliquot, dilute as necessary with the mobile phase, and analyze by HPLC.

References

  • Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media - PMC. (2020). Available at: [Link]

  • The effect of amino acids on the Fenton and photo-Fenton reactions in cloud water: unraveling the dual role of glutamic acid - ACP. (2025). Available at: [Link]

  • Which Amino Acids Are Most Susceptible to Photodegradation? | PepCost. (2026). Available at: [Link]

  • STUDIES ON THE PHOTO DEGRADATION OF TRYPTOPHAN - R Discovery. (n.d.). Available at: [Link]

  • Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed. (2021). Available at: [Link]

  • Effects of amino acid analogues on protein synthesis and degradation in isolated cells. (n.d.). Available at: [Link]

  • Susceptible amino acids to chemical degradation - ResearchGate. (n.d.). Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Available at: [Link]

  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. (n.d.). Available at: [Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC. (n.d.). Available at: [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways - BioProcess International. (2011). Available at: [Link]

  • A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. (2025). Available at: [Link]

  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. (n.d.). Available at: [Link]

  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (2013). Available at: [Link]

  • US4233222A - Cyclopentylacetic acid derivatives - Google Patents. (n.d.).
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016). Available at: [Link]

  • (2S)-2-amino-2-cyclopentylacetic acid | C7H13NO2 | CID 10374564 - PubChem. (n.d.). Available at: [Link]

  • Amino Acid Degradations Produced by Lipid Oxidation Products - PubMed. (2016). Available at: [Link]

  • Hydrolysis method Samples are dried in pyrolyzed borosilicate hydrolysis tubes in a vacuum centrifugal concentrator and subjecte - CIB (CSIC). (n.d.). Available at: [Link]

  • Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. (2020). Available at: [Link]

  • Stability and degradation profiles of Spantide II in aqueous solutions - PubMed - NIH. (2006). Available at: [Link]

  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - MDPI. (2021). Available at: [Link]

  • Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide - PMC. (n.d.). Available at: [Link]

  • Don Roach2 and Charles W. Gehrke3 dniversity of Missouri Columbia, Missouri 65201 The particular method used for the hydrolysis. (n.d.). Available at: [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC. (n.d.). Available at: [Link]

  • Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs - Asian Journal of Pharmaceutical Analysis. (n.d.). Available at: [Link]

  • WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents. (n.d.).
  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides | ACS Omega. (2022). Available at: [Link]

  • Protein acidic hydrolysis for amino acids analysis in food - progress over time: a short review. (n.d.). Available at: [Link]

  • (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate - Organic Syntheses Procedure. (n.d.). Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide for Drug Discovery Professionals: (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride vs. L-cyclohexylglycine

In the landscape of contemporary drug discovery, the strategic incorporation of non-natural amino acids is a cornerstone of rational drug design. These unique building blocks offer the ability to fine-tune the pharmacolo...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the strategic incorporation of non-natural amino acids is a cornerstone of rational drug design. These unique building blocks offer the ability to fine-tune the pharmacological profile of peptide and small molecule therapeutics, enhancing properties such as potency, selectivity, and metabolic stability. Among the diverse array of available non-natural amino acids, those bearing cyclic aliphatic side chains have garnered significant attention for their ability to impose conformational constraints and modulate lipophilicity. This guide provides an in-depth, objective comparison of two prominent examples: (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride and L-cyclohexylglycine.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive analysis of these two molecules, supported by physicochemical data, a review of their applications in drug discovery with a specific case study, and detailed experimental protocols to facilitate their practical implementation.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly subtle difference between a five-membered cyclopentyl and a six-membered cyclohexyl ring can impart significant changes in the overall properties of a molecule. These differences in size, conformation, and lipophilicity are critical considerations during the lead optimization phase of drug development.[1][2]

Property(2S)-2-Amino-2-cyclopentylacetic acid hydrochlorideL-cyclohexylglycineRationale for Comparison
Molecular Formula C₇H₁₄ClNO₂C₈H₁₅NO₂Highlights the single carbon difference between the two molecules.
Molecular Weight ( g/mol ) 179.64[3]157.21A key parameter influencing absorption and distribution.
Structure (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride structureL-cyclohexylglycine structureVisual representation of the structural difference.
Predicted LogP -1.5[4]1.3Indicates a significant difference in lipophilicity, impacting cell permeability and target engagement.
Topological Polar Surface Area (TPSA) (Ų) 63.3[4]63.3Similar TPSA suggests that differences in cell permeability are more likely driven by lipophilicity and conformation rather than polarity alone.
Conformational Flexibility The cyclopentyl ring has a higher degree of conformational flexibility (envelope and twist conformations) compared to the more rigid chair conformation of the cyclohexyl ring.The cyclohexyl ring predominantly adopts a rigid chair conformation, which can be advantageous for locking a peptide into a specific bioactive conformation.The conformational rigidity of the side chain can have a profound impact on the secondary structure of peptides and the binding affinity of small molecules.

Key Insights: The most striking difference lies in their predicted LogP values, with L-cyclohexylglycine being significantly more lipophilic than its cyclopentyl counterpart. This has direct implications for drug design, where modulating lipophilicity is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[1] Furthermore, the greater conformational rigidity of the cyclohexyl ring can be a powerful tool for medicinal chemists seeking to pre-organize a ligand for optimal interaction with its biological target.

Role in Drug Discovery: A Tale of Two Rings

Both (2S)-2-amino-2-cyclopentylacetic acid and L-cyclohexylglycine serve as valuable building blocks in drug discovery, primarily through their incorporation into peptides and small molecule scaffolds. Their aliphatic cyclic side chains can enhance resistance to enzymatic degradation and improve cell permeability.[3][5]

General Applications
  • Peptide Mimetics: The incorporation of these non-natural amino acids into peptide sequences can induce specific secondary structures, such as β-turns, which are often critical for biological activity. This conformational constraint can lead to increased receptor affinity and selectivity.

  • Small Molecule Scaffolds: As chiral building blocks, they provide a rigid framework for the synthesis of complex small molecules, allowing for the precise spatial orientation of pharmacophoric groups.

  • Neurological Disorders and Oncology: Both amino acids have been utilized in the development of therapeutics targeting neurological disorders and in the synthesis of anti-cancer agents.[6][7]

Case Study: Angiotensin II Antagonists

A compelling example of a direct comparison between these two amino acids can be found in the development of Angiotensin II (AII) antagonists.[6] AII is a peptide hormone that plays a key role in regulating blood pressure, and its receptors are a major target for antihypertensive drugs.[8][9][10]

In a study by Nyéki et al., a series of AII antagonists were synthesized where the native amino acid at position 5 was replaced with either cyclopentylglycine (Cpg) or cyclohexylglycine (Chg).[6] The biological activity of these analogues was then evaluated in various bioassays.

AnalogueStructure (Position 5)In Vitro Antagonistic Activity (pA₂)In Vivo Antagonistic Activity (ED₅₀, nmol/kg)
[Sar¹, Cpg⁵, Lac⁸]AII Cyclopentylglycine7.81.2
[Sar¹, Chg⁵, Lac⁸]AII Cyclohexylglycine8.20.8

Data Interpretation: The results clearly demonstrate that the analogue containing cyclohexylglycine ([Sar¹, Chg⁵, Lac⁸]AII) exhibited superior antagonistic activity in both in vitro and in vivo assays compared to the cyclopentylglycine-containing counterpart.[6] This suggests that the larger, more lipophilic, and conformationally restricted cyclohexyl side chain provides a more optimal interaction with the angiotensin II receptor. This case study underscores the significant impact that subtle structural modifications can have on the pharmacological profile of a peptide therapeutic.

Experimental Protocols

The successful integration of these non-natural amino acids into a drug discovery workflow requires robust and reproducible experimental protocols. This section provides a detailed methodology for their incorporation into a peptide sequence via solid-phase peptide synthesis (SPPS).

Synthesis of (2S)-2-Amino-2-cyclopentylacetic acid and L-cyclohexylglycine

While commercially available, understanding the synthetic routes to these amino acids can be beneficial. A common approach involves the Strecker synthesis, followed by resolution of the racemic mixture.

DOT Diagram: General Workflow for Non-Natural Amino Acid Synthesis and Peptide Incorporation

G cluster_synthesis Amino Acid Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) start Starting Materials (e.g., Cyclopentanone, Cyclohexanone) strecker Strecker Synthesis start->strecker 1. KCN, NH4Cl hydrolysis Hydrolysis strecker->hydrolysis 2. Acid/Base resolution Chiral Resolution hydrolysis->resolution 3. Enzymatic or Crystallization protection N-Fmoc Protection resolution->protection 4. Fmoc-OSu final_aa Fmoc-AA-OH protection->final_aa coupling Amino Acid Coupling final_aa->coupling Incorporation resin Resin (e.g., Rink Amide) deprotection1 Fmoc Deprotection resin->deprotection1 1. Piperidine/DMF deprotection1->coupling 2. Fmoc-AA-OH, Coupling Reagent deprotection2 Fmoc Deprotection coupling->deprotection2 3. Repeat Cycles cleavage Cleavage & Deprotection deprotection2->cleavage 4. TFA Cocktail purification Purification (HPLC) cleavage->purification final_peptide Final Peptide purification->final_peptide

Caption: A generalized workflow for the synthesis of non-natural amino acids and their subsequent incorporation into peptides via SPPS.

Protocol: Incorporation into a Peptide via Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing either (2S)-2-Amino-2-cyclopentylacetic acid or L-cyclohexylglycine.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-(2S)-2-Amino-2-cyclopentylacetic acid-OH or Fmoc-L-cyclohexylglycine-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Conclusion and Future Perspectives

Both (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride and L-cyclohexylglycine are valuable tools in the medicinal chemist's arsenal. The choice between them should be guided by the specific goals of the drug discovery program.

  • L-cyclohexylglycine is the preferred choice when seeking to introduce significant lipophilicity and conformational rigidity. Its larger size and constrained chair conformation can lead to enhanced binding affinity, as demonstrated in the angiotensin II antagonist case study.

  • (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride offers a more conservative modification, providing a moderate increase in lipophilicity and a higher degree of conformational flexibility compared to its cyclohexyl counterpart. This may be advantageous in situations where a more subtle modulation of the peptide or small molecule's properties is desired.

Future research will undoubtedly continue to explore the nuanced effects of these and other cyclic amino acids in drug design. The development of novel synthetic methodologies will further expand the accessibility and diversity of these building blocks, enabling the creation of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Nyéki, O., et al. (1987). Synthesis of Angiotensin II Antagonists With Variations in Position 5. Journal of Medicinal Chemistry, 30(10), 1719-1724. [Link]

  • PubChem. (n.d.). (2S)-2-amino-2-cyclopentylaceticacidhydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing N-acetyl-DL-cyclohexyl-glycine.
  • American Elements. (n.d.). (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-amino-2-cyclopentylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). N-(tert-Butoxycarbonyl)-L-cyclohexylglycine. Retrieved from [Link]

  • Pour, M., et al. (2022). Biological Activity of Two Anticancer Pt Complexes with a Cyclohexylglycine Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study. Molecules, 27(19), 6296. [Link]

  • de Gasparo, M., et al. (2021). From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. Molecules, 26(3), 656. [Link]

  • Reiser, O., et al. (2012). Synthesis, applications and conformational investigations of Neuropeptide Y analogues containing 2-(2-aminocyclopentyl) acetic acidand trans. University of Regensburg. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3602. [Link]

  • Gohlke, P., & Unger, T. (1999). Angiotensin II receptor pharmacology and AT(1)-receptor blockers. Journal of Human Hypertension, 13, 5-12. [Link]

  • Vallianatou, T. (2014). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. In Methods in Molecular Biology (Vol. 1184, pp. 491-510). Humana Press. [Link]

  • Varela, A., et al. (2024). Structural and Computational Insights into the Angiotensin II Type 1 Receptor. International Journal of Molecular Sciences, 25(1), 1. [Link]

  • PubChem. (n.d.). (2S)-2-amino-2-cyclopentylacetic acid. Retrieved from [Link]

  • Asian Journal of Pharmacy and Technology. (2019). Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology, 9(2), 123-128. [Link]

Sources

Comparative

Comprehensive Comparison Guide: NMR Spectroscopy vs. Chiral LC-MS for the Validation of (2S)-2-Amino-2-cyclopentylacetic Acid Hydrochloride

An in-depth technical comparison guide on the analytical validation of unnatural amino acids, focusing on the orthogonal application of Nuclear Magnetic Resonance (NMR) spectroscopy versus Chiral Liquid Chromatography-Ma...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide on the analytical validation of unnatural amino acids, focusing on the orthogonal application of Nuclear Magnetic Resonance (NMR) spectroscopy versus Chiral Liquid Chromatography-Mass Spectrometry (LC-MS).

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals.

Executive Summary & Scientific Context

The incorporation of non-canonical (unnatural) amino acids into peptide sequences is a cornerstone of modern drug discovery, particularly for developing protease inhibitors and peptidomimetics resistant to enzymatic degradation[1]. (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride (commonly known as L-cyclopentylglycine HCl) is a highly valued chiral building block[2].

As a Senior Application Scientist, I approach the validation of such chiral intermediates not as a routine assay, but as a self-validating system . A single analytical modality is insufficient to guarantee both structural topology and enantiomeric purity. This guide objectively compares the utility of advanced NMR Spectroscopy (1D, 2D, and Chiral Derivatization) against Chiral LC-MS , providing actionable protocols and experimental data to establish a rigorous validation framework.

The Causality of Analytical Selection (E-E-A-T)

Why do we compare NMR against LC-MS for this specific compound?

While Chiral LC-MS is the industry standard for high-throughput enantiomeric excess ( ee% ) determination, it is structurally blind. It relies entirely on retention time comparisons against known reference standards. If a sample contains a structural isomer (e.g., a ring-expanded cyclohexyl impurity or a regioisomer), LC-MS might misidentify it if the mass ( m/z 144.10 for the free base [M+H]+ ) and retention time coincidentally align.

NMR spectroscopy, conversely, provides absolute structural connectivity[3]. Furthermore, by utilizing chiral derivatizing agents (CDAs) such as Mosher's acid chloride (MTPA-Cl), NMR can convert enantiomers into diastereomers. This translates stereochemical differences into distinct chemical shifts, allowing NMR to simultaneously validate the exact 3D structure and the chiral purity without relying on a chiral chromatography column[4].

Workflow Visualization

Caption: Orthogonal analytical workflow for the structural and chiral validation of unnatural amino acids.

Quantitative Data & Performance Comparison

To establish a baseline for validation, we must first define the expected NMR profile of the target compound. The hydrochloride salt form significantly impacts the chemical shift of the α -proton due to the strong electron-withdrawing effect of the protonated amine ( −NH3+​ ).

Table 1: Standard 1H and 13C NMR Assignments (400 MHz, D2​O )

Note: In D2​O , exchangeable amine and carboxylic protons are invisible due to deuterium exchange. To observe the −NH3+​ signal (~8.45 ppm), the spectrum must be acquired in anhydrous DMSO−d6​ .

NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
1H 3.75 - 3.82d ( J=7.5 Hz)1H α -CH (Coupled to cyclopentyl CH)
1H 2.20 - 2.35m1HCyclopentyl C1'-H (Methine)
1H 1.40 - 1.85m8HCyclopentyl CH2​ (C2', C3', C4', C5')
13C 171.5s-C=O (Carboxylic Acid)
13C 58.2s- α -Carbon
13C 41.0s-Cyclopentyl C1'
13C 29.5, 28.8s-Cyclopentyl C2', C5'
13C 25.1, 24.9s-Cyclopentyl C3', C4'
Table 2: Modality Performance Comparison
Evaluation Criteria1D/2D NMR SpectroscopyChiral NMR (Mosher's Deriv.)Chiral LC-MS
Primary Utility Absolute structural connectivityAbsolute configuration & ee% High-throughput ee% & mass identity
Sample Preparation Simple (Dissolve in deuterated solvent)Complex (Requires derivatization reaction)Moderate (Dilution in mobile phase)
Analysis Time ~15 mins (1H) to 2 hours (2D)~1 hour prep + 30 mins acquisition~15-30 mins per run
Reference Standard Not required (ab initio assignment)Not required (predictable shift models)Strictly Required
Limit of Detection ~1-2% impurity threshold~1-2% enantiomeric impurity<0.1% enantiomeric impurity

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the mechanistic steps required to validate (2S)-2-Amino-2-cyclopentylacetic acid HCl.

Protocol 1: Structural Confirmation via 1D and 2D NMR

Causality: The hydrochloride salt is highly polar. Using D2​O ensures complete dissolution, yielding sharp aliphatic signals. However, to prove the molecule is a primary amine salt and not a secondary amine impurity, DMSO−d6​ must be used to retain the −NH3+​ protons[4].

  • Sample Preparation: Weigh 15 mg of (2S)-2-Amino-2-cyclopentylacetic acid HCl.

  • Solvent Selection: Dissolve in 0.6 mL of D2​O (for carbon backbone mapping) or anhydrous DMSO−d6​ (for exchangeable proton observation).

  • Acquisition (1H): Run a standard 1H sequence (e.g., zg30 on Bruker systems) with 16 scans, 1-second relaxation delay.

  • Acquisition (2D COSY): To differentiate the α -proton from the cyclopentyl ring protons, acquire a 2D Homonuclear Correlation Spectroscopy (COSY) spectrum. Validation checkpoint: You must observe a direct cross-peak between the doublet at ~3.75 ppm ( α -CH) and the multiplet at ~2.25 ppm (Cyclopentyl C1'-H).

  • Acquisition (2D HSQC): Run a Heteronuclear Single Quantum Coherence (HSQC) spectrum to map protons to their directly attached carbons, confirming the presence of exactly one methine carbon ( δC​ 58.2) attached to the α -proton.

Caption: Logical decision tree for NMR solvent selection based on proton exchange dynamics.

Protocol 2: Chiral Validation via Mosher's Amide Derivatization

Causality: Enantiomers have identical NMR spectra in an achiral environment. By reacting the amine group with enantiopure (R)-(-)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), we form diastereomeric amides. The anisotropic shielding effect of the phenyl ring in the Mosher moiety will shift the α -proton of the (2S)-amino acid differently than it would for a (2R)-impurity, allowing for integration and ee% calculation without a chiral HPLC column.

  • Free-Basing: Suspend 10 mg of the amino acid HCl salt in 1 mL anhydrous dichloromethane (DCM). Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt and free the amine.

  • Derivatization: Add 1.2 equivalents of (R)-Mosher's acid chloride. Stir at room temperature for 2 hours under nitrogen.

  • Quenching & Extraction: Quench with saturated NaHCO3​ , extract the organic layer, dry over Na2​SO4​ , and evaporate the solvent.

  • NMR Acquisition: Dissolve the residue in CDCl3​ and acquire a 1H and 19F NMR spectrum.

  • Data Analysis: In the 19F spectrum, the trifluoromethyl group will appear as a sharp singlet. If any (2R)-enantiomer impurity is present, a second distinct singlet will appear. The integration ratio of these two peaks provides the exact enantiomeric excess ( ee% ).

Conclusion

For the rigorous validation of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride, relying solely on LC-MS introduces structural blind spots. NMR spectroscopy remains the authoritative modality for proving absolute atomic connectivity. However, for routine batch-to-batch chiral purity testing during scale-up, Chiral LC-MS is superior due to its sub-0.1% limit of detection and throughput. The optimal validation strategy utilizes NMR and Mosher's derivatization to establish the primary reference standard, followed by Chiral LC-MS for downstream quality control.

References

  • The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides Source: ResearchGate URL:[Link][4]

  • Enzymatic combinatorial synthesis of E-64 and related cysteine protease inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR Source: Copernicus (Magnetic Resonance) URL:[Link][3]

Sources

Validation

Comparing conformational rigidity of (2S)-2-Amino-2-cyclopentylacetic acid;hydrochloride and phenylglycine

Conformational Rigidity in Peptidomimetics: A Comparative Guide to Cyclopentylglycine (Cpg) vs. Phenylglycine (Phg) As the demand for highly specific, proteolytically stable peptide therapeutics grows, the strategic inco...

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Author: BenchChem Technical Support Team. Date: March 2026

Conformational Rigidity in Peptidomimetics: A Comparative Guide to Cyclopentylglycine (Cpg) vs. Phenylglycine (Phg)

As the demand for highly specific, proteolytically stable peptide therapeutics grows, the strategic incorporation of non-natural amino acids has become a cornerstone of rational drug design. Restricting the conformational flexibility of a peptide backbone minimizes the entropic penalty upon target binding and prevents enzymatic degradation.

This guide provides an in-depth technical comparison of two powerful conformational constraints: (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride (Cyclopentylglycine, Cpg) and L-Phenylglycine (Phg) . While both restrict Ramachandran space, they operate through fundamentally different steric and electronic mechanisms.

Structural and Mechanistic Profiling

The rigidity imparted by an amino acid is dictated by the hybridization, topology, and electronic nature of its side chain relative to the α -carbon.

L-Phenylglycine (Phg) Phg features a planar, sp²-hybridized phenyl ring attached directly to the α -carbon. This proximity creates a severe steric clash between the ortho-hydrogens of the aromatic ring and the peptide backbone, heavily restricting the ϕ (phi) and ψ (psi) dihedral angles [4]. Phg typically drives peptides into extended β -sheet conformations and is highly effective in promoting self-assembly via modified π−π stacking interactions [2]. However, the electron-withdrawing nature of the phenyl ring makes the benzylic α -proton highly acidic. Consequently, Phg is notoriously prone to base-catalyzed racemization (via oxazolone formation or direct enolization) during standard peptide synthesis.

Cyclopentylglycine (Cpg) Cpg features a puckered, sp³-hybridized aliphatic cyclopentyl ring. Unlike Phg, Cpg restricts conformation through intense β -branching steric bulk (conceptually similar to a cyclized valine). This bulk severely limits the available χ1​ rotameric states, which indirectly but powerfully forces the backbone into restricted ϕ/ψ regions, often stabilizing α -helices or tight turns [1]. Because it lacks an aromatic ring, the α -proton is not unusually acidic, granting Cpg high synthetic stability and resistance to racemization. Furthermore, its dense aliphatic nature significantly enhances proteolytic stability and cellular uptake [3, 5].

Quantitative Comparison Data

The following table summarizes the physicochemical and structural properties dictating the use of Cpg versus Phg in peptide engineering.

PropertyCyclopentylglycine HCl (Cpg)L-Phenylglycine (Phg)
Side Chain Topology Puckered aliphatic ring (sp³)Planar aromatic ring (sp²)
Primary Rigidity Mechanism β -branching steric bulk restricting χ1​ Direct backbone clash restricting ϕ,ψ
Preferred Secondary Structure α -helices, tight turnsExtended β -sheets, specific turns
Racemization Propensity Very Low (stable α -proton)Very High (acidic benzylic α -proton)
Hydrophobicity (LogP impact) High (aliphatic packing)Moderate-High (aromatic)
Non-Covalent Interactions Hydrophobic packing π−π stacking, cation- π

Experimental Methodologies: Synthesis and Conformational Validation

To objectively compare these amino acids, the experimental workflows must account for their distinct chemical vulnerabilities. The following protocols form a self-validating system: Protocol 1 ensures the stereochemical integrity of the synthesized probes, while Protocol 2 maps the resulting 3D conformation.

Protocol 1: Enantioselective Solid-Phase Peptide Synthesis (SPPS)

Causality: Standard SPPS coupling cocktails (e.g., HATU/DIEA) rely on strong bases that will rapidly abstract the acidic α -proton of Phg, leading to extensive D-epimer formation. To prevent this, we must utilize a neutral coupling strategy (DIC/Oxyma) for Phg-containing sequences. Cpg, lacking this vulnerability, is synthesized in parallel as a robust control.

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g) in DMF for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Optimized Coupling:

    • For Cpg: Standard coupling using Fmoc-Cpg-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF for 45 minutes.

    • For Phg: Base-free coupling using Fmoc-Phg-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF for 60 minutes.

  • Cleavage: Cleave the peptide from the resin using TFA/TIPS/H₂O (95:2.5:2.5 v/v) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

  • Self-Validation (Chiral LC-MS): Analyze the crude peptides using a chiral stationary phase LC-MS (e.g., Chiralpak ZWIX) to quantify D-epimer integration. A successful Phg synthesis must yield <2% D-epimer.

Protocol 2: Conformational Elucidation via CD and 2D-NMR

Causality: To empirically prove the rigidity imparted by Cpg and Phg, we must measure the secondary structure in solution. Circular Dichroism (CD) provides the global macro-structure, while 2D-NMR provides the exact interatomic distances required to map the restricted Ramachandran space.

  • Sample Preparation: Dissolve the purified peptides in 10 mM phosphate buffer (pH 7.4) or 50% Trifluoroethanol (TFE) to a concentration of 50 µM for CD and 2 mM for NMR.

  • CD Spectroscopy: Scan from 190 nm to 260 nm at 25°C. Phg-constrained peptides typically exhibit a minimum near 215 nm ( β -sheet), whereas Cpg-constrained peptides often show minima at 208 nm and 222 nm (helical character).

  • 2D-NMR Data Acquisition: Acquire TOCSY (mixing time 80 ms) and NOESY (mixing time 200 ms) spectra at 600 MHz.

  • Self-Validation (MD Refinement): Extract NOE cross-peak volumes and convert them into distance constraints (1.8–5.0 Å). Perform simulated annealing molecular dynamics (MD) using these constraints to generate a converged 3D structural ensemble, confirming the rigidified backbone.

Workflow SPPS 1. Fmoc-SPPS (DIC/Oxyma) Cleavage 2. TFA Cleavage & Isolation SPPS->Cleavage HPLC 3. Chiral LC-MS (Epimer Check) Cleavage->HPLC CD 4. CD Spectra (Macro-structure) HPLC->CD NMR 5. 2D-NMR NOESY (Micro-structure) CD->NMR

Self-validating experimental workflow for synthesizing and evaluating constrained peptides.

Strategic Application in Drug Design

The choice between Cpg and Phg should be driven by the specific demands of the biological target's binding pocket and the required physicochemical properties of the therapeutic.

  • Select Phenylglycine (Phg) when the target binding pocket is shallow and requires aromatic interactions ( π−π or cation- π ) to achieve high affinity. Phg is also the premier choice when designing self-assembling peptide hydrogels or nanomaterials, as the rigidified aromatic core strongly drives intermolecular β -sheet stacking [2, 4].

  • Select Cyclopentylglycine (Cpg) when designing cell-penetrating peptides (CPPs) or macrocycles targeting deep, aliphatic hydrophobic pockets [1, 3]. Cpg is vastly superior when the peptide must endure harsh proteolytic environments in vivo, as its non-natural aliphatic bulk effectively shields adjacent amide bonds from enzymatic hydrolysis without introducing the aggregation risks associated with exposed aromatic rings[5].

ConformationalLogic Start Target Requires Conformational Constraint CheckAromatic Is π-π Stacking or Aromaticity Required? Start->CheckAromatic SelectPhg Select Phenylglycine (Phg) - Promotes β-sheets - High rigidity via planar clash CheckAromatic->SelectPhg Yes CheckAliphatic Is Aliphatic Bulk & Protease Stability Needed? CheckAromatic->CheckAliphatic No SelectCpg Select Cyclopentylglycine (Cpg) - Promotes helices/turns - Resists racemization CheckAliphatic->SelectCpg Yes

Logical decision tree for selecting between Cpg and Phg based on structural requirements.

References

  • Construction of Natural-Product-Like Cyclophane-Braced Peptide Macrocycles via sp3 C–H Arylation. Journal of the American Chemical Society.[Link]

  • A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. VUB ORGC.[Link]

  • Generation of KS-58 as the first K-Ras(G12D)-inhibitory peptide presenting anti-cancer activity in vivo. PMC.[Link]

  • Conformers, infrared spectrum, UV-induced photochemistry, and near-IR-induced generation of two rare conformers of matrix-isolated phenylglycine. The Journal of Chemical Physics.[Link]

  • Development of Cathepsin B-Activatable Cell-Penetrating Peptides for Tumor Targeting. ACS.[Link]

Comparative

Comprehensive Mass Spectrometry Characterization of (2S)-2-Amino-2-cyclopentylacetic Acid Hydrochloride: A Comparative Guide

(2S)-2-Amino-2-cyclopentylacetic acid hydrochloride (commonly known as L-cyclopentylglycine HCl) is a non-natural, aliphatic amino acid widely utilized as a structural building block in the development of peptidomimetics...

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Author: BenchChem Technical Support Team. Date: March 2026

(2S)-2-Amino-2-cyclopentylacetic acid hydrochloride (commonly known as L-cyclopentylglycine HCl) is a non-natural, aliphatic amino acid widely utilized as a structural building block in the development of peptidomimetics and targeted therapeutics. Because it features a rigid cyclopentyl ring, incorporating it into peptide backbones enhances proteolytic stability and conformational rigidity.

For drug development professionals and analytical scientists, the precise characterization and quantification of this molecule in complex biological or synthetic matrices present unique challenges. Unlike proteinogenic amino acids, non-natural variants lack extensive representation in standard mass spectral libraries. This guide objectively compares the two gold-standard analytical platforms for this molecule: Underivatized Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Derivatized Gas Chromatography-Mass Spectrometry (GC-EI-MS) .

Mechanistic Mass Spectrometry Fragmentation

Understanding the gas-phase dissociation of L-cyclopentylglycine is the foundation of robust method development. In positive Electrospray Ionization (ESI+), the hydrochloride salt dissociates, and the free base is protonated to yield the pseudomolecular ion [M+H]+ at m/z 144.1[1].

The primary collision-induced dissociation (CID) pathway of α -amino acids involves the combined neutral loss of water ( H2​O , 18 Da) and carbon monoxide ( CO , 28 Da) from the carboxylic acid moiety[1]. This 46 Da loss generates a highly stable, diagnostic immonium ion at m/z 98.1. Subsequent fragmentation of the immonium ion involves the cleavage of the carbon-nitrogen bond, yielding a cyclopentyl cation (m/z 69.1) or a cyclopentenyl cation (m/z 81.1 via loss of NH3​ )[2].

ESI_Fragmentation A Precursor Ion [M+H]+ m/z 144.1 B Immonium Ion m/z 98.1 A->B -46 Da D Neutral Loss (H2O + CO) A->D C Cyclopentyl Cation m/z 69.1 B->C -29 Da E Neutral Loss (CH2NH) B->E

ESI-MS/MS fragmentation pathway of protonated L-cyclopentylglycine.

Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

The choice between LC-MS/MS and GC-MS hinges on the required throughput, sensitivity, and matrix complexity[3].

  • LC-ESI-MS/MS (Underivatized): Offers the advantage of direct analysis. However, standard C18 reversed-phase columns fail to retain highly polar, low-molecular-weight amino acids, leading to co-elution with the void volume and severe ion suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing reagents are mandatory to achieve adequate retention[2].

  • GC-EI-MS (Derivatized): Amino acids are non-volatile and thermally labile. They must be derivatized (e.g., using propyl chloroformate) to block the polar amine and carboxyl groups[4]. While sample preparation is more labor-intensive, the 70 eV Electron Ionization (EI) provides highly reproducible, library-searchable fragmentation patterns independent of the instrument manufacturer.

Quantitative Performance Comparison
ParameterProtocol A: LC-ESI-MS/MS (HILIC)Protocol B: GC-EI-MS (Derivatized)
Analyte Form Underivatized [M+H]+ (m/z 144.1)Propyl chloroformate derivative
Sample Prep Time < 10 minutes (Dilution/Protein Crash)30–45 minutes (Derivatization/Extraction)
Typical LOD 0.5 – 2.0 ng/mL10 – 25 ng/mL
Reproducibility (%RSD) 4.5% – 8.0%2.0% – 5.0%
Specificity Mechanism MRM Transitions (Ion Ratio validation)Chromatographic Resolution + EI Spectra
Primary Use Case High-throughput PK/PD screeningAbsolute structural confirmation & profiling

Self-Validating Experimental Protocols

To ensure data integrity, both protocols below are designed as self-validating systems . This means every analytical run contains internal checks to distinguish between a true negative (absence of the molecule) and a false negative (failure of the sample preparation or instrument).

Workflow cluster_LC Protocol A: LC-ESI-MS/MS cluster_GC Protocol B: GC-EI-MS Start Sample: L-Cyclopentylglycine HCl LC1 Spike SIL-IS & Dilute in HILIC Solvent Start->LC1 GC1 Spike SIL-IS & Propyl Chloroformate Derivatization Start->GC1 LC2 HILIC Separation LC1->LC2 LC3 ESI(+) MRM Detection LC2->LC3 Data Data Analysis & Structural Validation LC3->Data GC2 Capillary GC Separation GC1->GC2 GC3 EI (70 eV) SIM Detection GC2->GC3 GC3->Data

Comparative analytical workflow for LC-MS/MS and GC-MS characterization.

Protocol A: Underivatized LC-ESI-MS/MS (HILIC)

Causality: HILIC is utilized because the aqueous layer formed on the stationary phase partitions the polar L-cyclopentylglycine, ensuring it elutes well past the void volume, thereby avoiding matrix suppression[3].

Step-by-Step Methodology:

Internal Standard Spiking: Aliquot 50 µL of the sample. Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C5​

15N -Valine (1 µg/mL). Validation check: A constant SIL-IS peak area across all injections proves that ionization efficiency is stable and matrix effects are normalized.
  • Solvent Crash: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins (if in biological matrix) and adjust the solvent strength for HILIC compatibility.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatography: Inject 2 µL onto an amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, ramp to 50% B over 5 minutes.

  • MS/MS Detection (MRM Mode):

    • Quantifier Transition: m/z 144.1 98.1 (Collision Energy: 15 eV).

    • Qualifier Transition: m/z 144.1 69.1 (Collision Energy: 25 eV).

    • Validation check: The ratio between the quantifier and qualifier transitions must remain within ± 20% of the neat standard. A deviation indicates an isobaric interference[2].

  • Protocol B: Derivatized GC-EI-MS

    Causality: Propyl chloroformate rapidly reacts with both the amine and carboxylic acid groups in aqueous media, replacing active hydrogens with hydrophobic propyl/ester groups. This drastically lowers the boiling point, allowing the molecule to vaporize in the GC inlet without thermal degradation[4].

    Step-by-Step Methodology:

    Internal Standard Spiking: Aliquot 100 µL of the sample. Spike with 10 µL of 13C5​

    15N -Valine. Validation check: If the SIL-IS is absent in the final chromatogram, the derivatization reaction failed, invalidating the run.
  • Derivatization: Add 100 µL of a mixture of propanol/pyridine (4:1, v/v). Vortex briefly. Add 20 µL of propyl chloroformate. Vortex vigorously for 30 seconds. The reaction occurs instantly at room temperature[4].

  • Extraction: Add 200 µL of isooctane (containing 1% propyl chloroformate) and 200 µL of 1 M Hydrochloric acid (to protonate residual pyridine and drive the derivative into the organic phase). Vortex and centrifuge to separate layers.

  • Chromatography: Inject 1 µL of the upper isooctane layer into the GC-MS (Splitless mode, inlet at 250°C). Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode targeting the most abundant fragments of the derivatized L-cyclopentylglycine (typically the derivatized immonium ion analog).

  • Conclusion and Recommendations

    For the routine characterization and quantification of (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride during drug development, LC-ESI-MS/MS via HILIC is the superior choice due to its rapid sample preparation and superior limits of detection. However, if the goal is absolute structural confirmation, untargeted metabolomic profiling, or if the laboratory lacks HILIC expertise, the GC-EI-MS method utilizing propyl chloroformate derivatization provides unmatched chromatographic resolution and highly reproducible fragmentation fingerprints[3][4].

    References
    • Kaspar, H., Dettmer, K., Chan, Q., Daniels, S., Nimkar, S., Daviglus, M. L., Stamler, J., Elliott, P., & Oefner, P. J. (2009). Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer. National Institutes of Health (NIH) / PubMed. Available at:[Link]

    • Kaspar, H., Dettmer, K., Gronwald, W., & Oefner, P. J. (2009). Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. VU Research Portal. Available at:[Link]

    • Piraud, M., Vianey-Saban, C., Bourdin, C., Acquaviva-Bourdain, C., Boyer, S., Elfakir, C., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. National Institutes of Health (NIH) / PubMed. Available at:[Link]

    • Arribas, A. S., et al. (2020). Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. Analytical Chemistry - ACS Publications. Available at:[Link]

    Sources

    Validation

    Spectroscopic Identification and Comparative Analysis of (2S)-2-Amino-2-cyclopentylacetic Acid Hydrochloride Reference Standards

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride (L-Cyclopentylglycine HCl) CAS Registry Number: 1535224-34-0 (HCl salt...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride (L-Cyclopentylglycine HCl) CAS Registry Number: 1535224-34-0 (HCl salt) / 2521-84-8 (Free base)

    Executive Summary

    (2S)-2-Amino-2-cyclopentylacetic acid hydrochloride is a structurally rigid, non-natural amino acid widely utilized as a chiral building block in the synthesis of peptide therapeutics, enzyme inhibitors, and peptidomimetics. The steric bulk of the cyclopentyl moiety restricts conformational flexibility, enhancing the target binding affinity and proteolytic stability of the resulting drug candidates.

    For analytical and synthetic applications, the integrity of the starting material is non-negotiable. This guide provides an objective comparison between high-purity Certified Reference Materials (CRMs) and standard commercial reagent grades, detailing the self-validating spectroscopic workflows required to establish absolute structural identity, salt form, and enantiomeric purity.

    Comparative Analysis: Reference Standard vs. Reagent Grade

    When sourcing this compound, laboratories must choose between highly characterized reference standards and bulk reagent grades. Standard reagent grades (often labeled as 95% purity) frequently contain residual (2R)-enantiomers, unreacted cyclopentanecarboxylic acid derivatives, or varying degrees of hydration.

    Using a highly characterized reference standard ensures that spectroscopic baselines are free from isobaric interferences and diastereomeric impurities, which is critical when validating quantitative LC-MS/MS methods or initiating complex asymmetric syntheses.

    Table 1: Performance and Specification Comparison
    Analytical ParameterCertified Reference StandardCommercial Reagent GradeAnalytical & Synthetic Impact
    Chemical Purity (HPLC-UV) ≥ 99.5%~ 95.0%High purity reduces baseline noise and prevents isobaric interference in MS workflows.
    Chiral Purity (ee) ≥ 99.0% eeVariable (90.0% - 95.0% ee)Prevents the formation of difficult-to-separate diastereomeric impurities during peptide coupling.
    Salt Stoichiometry Confirmed 1:1 HClOften unspecified or mixedEnsures accurate molarity calculations for stoichiometric reactions.
    Water Content (KF) < 0.5%Up to 2.0%Prevents side reactions (e.g., ester hydrolysis) in moisture-sensitive synthetic steps.
    Spectroscopic Traceability Fully assigned NMR, IR, MSBasic CoA (often just HPLC area %)Guarantees absolute structural and spatial conformation prior to use.

    Spectroscopic Identification Workflows & Causality

    To establish a self-validating system for compound identification, orthogonal spectroscopic techniques must be employed. Each method targets a specific structural feature of the molecule.

    Workflow cluster_0 Structural & Salt Elucidation cluster_1 Purity & Stereochemistry Start Sample: (2S)-2-Amino-2-cyclopentylacetic acid HCl NMR 1H & 13C NMR (D2O) Confirm Carbon Framework Start->NMR IR FT-IR (ATR) Confirm HCl Salt Form Start->IR MS LC-HRMS (ESI+) Exact Mass: m/z 143.1019 Start->MS HPLC Chiral HPLC Enantiomeric Excess (ee) NMR->HPLC IR->HPLC MS->HPLC Polarimetry Polarimetry[α]20/D Confirm (2S) Configuration HPLC->Polarimetry Release Verified Reference Standard Polarimetry->Release

    Orthogonal analytical workflow for the comprehensive certification of the reference standard.

    Table 2: Expected Spectroscopic Data Summary
    TechniqueKey Diagnostic FeatureExpected Value / Observation
    1H NMR (D₂O) Alpha-proton (CH-NH₃⁺)Doublet at δ 3.8 - 4.0 ppm
    13C NMR (D₂O) Carbonyl Carbon (C=O)Singlet at ~ δ 172 ppm
    FT-IR (ATR) Protonated Carboxylic AcidSharp C=O stretch at 1740-1750 cm⁻¹
    LC-HRMS (ESI+) Protonated Molecular Ion[M+H]⁺ at m/z 143.1019 (± 5 ppm)
    Polarimetry Specific Rotation [α]²⁰/D+15.0° to +17.0° (c=1, 6N HCl)

    Step-by-Step Experimental Protocols

    Every protocol below is designed as a self-validating system , meaning internal controls are built into the methodology to prevent false positives and ensure data integrity.

    Protocol A: High-Resolution NMR Spectroscopy

    Causality: ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework. We specifically select Deuterium Oxide (D₂O) as the solvent. Because the compound is a hydrochloride salt, the amine and carboxylic acid protons are highly labile. D₂O exchanges these protons (forming -ND₃⁺ and -COOD), rendering them invisible in the spectrum (merging with the HOD peak at ~4.7 ppm). This simplifies the spectrum, allowing clear, unobstructed integration of the critical alpha-proton and the complex cyclopentyl multiplets.

    Step-by-Step:

    • Sample Preparation: Weigh exactly 10.0 mg of the reference standard into a clean glass vial.

    • Solvation: Add 0.6 mL of high-purity D₂O (≥ 99.9% atom D). Vortex until completely dissolved.

    • Validation Check: Add 1 µL of TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (δ 0.00 ppm).

    • Acquisition: Transfer to a 5 mm NMR tube. Acquire the ¹H spectrum at 400 MHz (minimum 16 scans) and the ¹³C spectrum at 100 MHz (minimum 256 scans).

    • Analysis: Verify the integration of the alpha-proton doublet (~3.9 ppm) against the 9 protons of the cyclopentyl ring (~1.2 - 2.2 ppm).

    Protocol B: FT-IR Spectroscopy for Salt Form Confirmation

    Causality: Mass spectrometry and NMR (in D₂O) cannot definitively prove the compound is a hydrochloride salt rather than a free base zwitterion. FT-IR bridges this gap. In the free base zwitterion form, the carboxylate group (-COO⁻) exhibits an asymmetric stretch around 1580-1600 cm⁻¹. However, in the , the carboxylic acid is fully protonated (-COOH), shifting the C=O stretch to a significantly higher frequency (1740-1750 cm⁻¹).

    Step-by-Step:

    • Background Collection: Collect a background spectrum of the clean Attenuated Total Reflectance (ATR) diamond crystal to eliminate atmospheric CO₂ and water interference.

    • Sample Application: Place 1-2 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil to ensure uniform contact.

    • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

    • Validation Check: Confirm the presence of the sharp 1745 cm⁻¹ peak (un-ionized -COOH) and the broad 3000-2800 cm⁻¹ band (protonated primary amine, -NH₃⁺).

    Protocol C: Chiral Resolution and Polarimetry

    Causality: Achiral spectroscopy cannot differentiate between the (2S) and (2R) enantiomers. To confirm the L-configuration (2S), specific rotation must be measured. Dissolving the sample in 6N HCl ensures the molecule is fully protonated, standardizing the ionization state and preventing concentration-dependent specific rotation variations caused by zwitterionic equilibria.

    LogicFlow Sample Unknown Enantiomer Cyclopentylglycine HCl Polarimeter Optical Rotation (6N HCl, c=1) Sample->Polarimeter Analyze Positive Positive Rotation (+15° to +17°) Polarimeter->Positive [α] > 0 Negative Negative Rotation Polarimeter->Negative [α] < 0 LForm (2S) L-Cyclopentylglycine Target Standard Positive->LForm Confirmed DForm (2R) D-Cyclopentylglycine Impurity Negative->DForm Rejected

    Stereochemical validation logic flow using polarimetry to confirm the (2S) configuration.

    Step-by-Step:

    • Sample Preparation: Accurately weigh 100.0 mg of the standard.

    • Dilution: Transfer to a 10 mL volumetric flask and dissolve completely in 6N HCl. Fill to the mark (Concentration = 1 g / 100 mL, or c=1).

    • Validation Check: Run a blank of pure 6N HCl in the polarimeter cell to zero the instrument.

    • Measurement: Fill a 100 mm polarimeter cell with the sample solution. Measure the optical rotation at 20°C using the Sodium D-line (589 nm).

    • Calculation: Calculate the specific rotation [α]²⁰/D. A result between +15.0° and +17.0° confirms the.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 68591025, (2S)-2-amino-2-cyclopentylacetic acid;hydrochloride" PubChem, [Link]

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10374564, (2S)-2-amino-2-cyclopentylacetic acid" PubChem, [Link]

    • National Center for Advancing Translational Sciences (NCATS). "L-Cyclopentylglycine hydrochloride" Inxight Drugs, [Link]

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